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  • Product: Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
  • CAS: 1219963-77-5

Core Science & Biosynthesis

Foundational

Elucidating the Pharmacological Landscape of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride: A Predictive and Methodological Guide

Abstract Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a synthetic organic compound featuring a piperidine ring, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a synthetic organic compound featuring a piperidine ring, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of pharmacologically active molecules. While direct and extensive research on the specific mechanism of action of this particular compound is not yet prevalent in publicly accessible scientific literature, its structural motifs suggest a high potential for biological activity. This technical guide will, therefore, take a predictive and methodological approach. We will dissect the molecule's constituent parts, analyze structure-activity relationships (SAR) of closely related analogs, and postulate potential pharmacological targets. Crucially, this whitepaper will also serve as a practical guide for researchers, outlining a robust experimental workflow to systematically investigate and define the compound's true mechanism of action.

Introduction: Deconstructing the Molecule

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride (Figure 1) is characterized by three key structural features: a piperidine ring, a benzoate moiety, and a methoxy linker. Each of these components is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • The Piperidine Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. Its saturated, heterocyclic structure provides a three-dimensional framework that can be strategically modified to fit into the binding pockets of various biological targets. Piperidine derivatives have been successfully developed as analgesics, antivirals, and agents targeting the central nervous system (CNS).[1]

  • The Benzoate Moiety: The methyl benzoate group at the para position of the linker can significantly influence the compound's electronic properties, lipophilicity, and potential for hydrogen bonding. These characteristics are critical for receptor recognition and binding affinity.

  • The Methoxy Linker: The ether linkage (-OCH₂-) connecting the piperidine and benzoate rings offers a degree of conformational flexibility. However, it's also a potential site for metabolic activity, which could influence the compound's bioavailability and duration of action.[1] The presence and nature of such a linker can drastically alter the pharmacological profile when compared to analogs with a direct methylene bridge.[1]

Figure 1: Chemical Structure of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Caption: Chemical structure of the topic compound.

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct pharmacological data, we can infer potential mechanisms of action by examining the known activities of structurally related compounds. The piperidine scaffold is a versatile pharmacophore that can interact with a diverse range of biological targets.

Central Nervous System (CNS) Targets

Research into piperidine derivatives has frequently pointed towards applications in treating neurological disorders.[1]

  • Muscarinic Acetylcholine Receptors (mAChRs): N-substituted derivatives of 4-piperidinyl benzilate have shown high affinity for central muscarinic receptors. The nature of the substituent on the piperidine nitrogen is critical for binding affinity. This suggests that Methyl 4-(4-piperidinylmethoxy)benzoate could potentially modulate cholinergic neurotransmission.

  • Serotonin (5-HT) Receptors: Certain complex piperidine-containing molecules act as potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonists, a property associated with antipsychotic activity.

  • Acetylcholinesterase (AChE) Inhibition: Several series of 1-benzyl-4-substituted piperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE). This activity is highly relevant for the development of antidementia agents.

Analgesic and Anti-inflammatory Pathways
  • Opioid Receptors: A number of 4,4-disubstituted piperidines have been shown to possess potent analgesic properties, with some analogs exhibiting affinity for opioid receptors comparable to morphine in preclinical models.

  • Anti-inflammatory Effects: Preliminary studies on related piperidine derivatives suggest potential anti-inflammatory properties, possibly through the modulation of inflammatory markers.

A Proposed Workflow for Mechanism of Action Elucidation

To move from postulation to definitive evidence, a systematic experimental approach is required. The following workflow outlines a logical progression for characterizing the mechanism of action of a novel compound like Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.

Figure 2: Experimental Workflow for MoA Determination

G cluster_workflow Mechanism of Action (MoA) Elucidation Workflow A Compound Synthesis & Characterization B Broad Panel Screening (e.g., Receptor Binding Assays) A->B  Test Compound C Identify 'Hits' (High-Affinity Targets) B->C  Analyze Data D Functional Assays (Agonist, Antagonist, Inverse Agonist?) C->D  Validate Hits E Determine Potency & Efficacy (EC50/IC50) D->E  Quantify Activity F Cell-Based Signaling Pathway Analysis (e.g., Second Messenger Assays) E->F  Elucidate Downstream Effects G In Vivo Pharmacological Studies (Animal Models) F->G  Assess Physiological Relevance H Definitive MoA Hypothesis G->H  Synthesize Findings

Caption: A logical progression for identifying a novel compound's MoA.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a foundational experiment to screen for a compound's affinity to a wide range of receptors. This protocol provides a generalized framework.

Objective: To determine the binding affinity (Ki) of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride for a specific G-protein coupled receptor (GPCR) target.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-ligand).

  • Scintillation vials and cocktail.

  • 96-well filter plates.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride stock solution.

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand for the target receptor).

  • Liquid scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a working concentration (typically at or below its Kd).

    • Thaw and dilute the cell membranes in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add non-specific binding control, radioligand, and cell membrane suspension.

    • Test Compound Wells: Add each dilution of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, radioligand, and cell membrane suspension.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature are receptor-dependent and should be determined empirically.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Punch out the filters from the plate and place them into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • For the test compound wells, calculate the percentage of specific binding inhibited at each concentration.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Data from a Competitive Binding Assay

Compound Concentration (M)% Inhibition of Specific Binding
1.00E-112.5
1.00E-1010.1
1.00E-0928.4
1.00E-0851.2
1.00E-0775.9
1.00E-0695.3
1.00E-0598.7

Conclusion and Future Directions

While the precise mechanism of action for Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride remains to be definitively elucidated, its chemical structure strongly suggests potential interactions with key pharmacological targets, particularly within the central nervous system. The piperidine and benzoate moieties are well-established pharmacophores, and the overall structure warrants further investigation.

The true value for drug development professionals lies in a systematic and logical approach to characterizing such novel chemical entities. By employing a tiered screening strategy, beginning with broad panel binding assays and progressing to more specific functional and in vivo studies, the scientific community can efficiently uncover the therapeutic potential of this and other related compounds. The protocols and workflows outlined in this guide provide a robust framework for these future investigations, paving the way for the potential discovery of new and effective therapeutic agents.

References

Sources

Exploratory

Methyl 4-(4-Piperidinylmethoxy)benzoate Hydrochloride: A Privileged Bifunctional Scaffold in Modern Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, high-quality lead compounds relies heavily on the strategic selection of molecular building blocks. Methyl 4-(4-piperidinylmethoxy)benzoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, high-quality lead compounds relies heavily on the strategic selection of molecular building blocks. Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride (CAS 1219963-77-5) [1] stands out as a highly versatile, orthogonal bifunctional scaffold.

The piperidine ring is universally recognized as a "privileged scaffold," serving as the cornerstone for over 70 commercialized blockbuster drugs[2]. Its prevalence in therapeutics targeting the central nervous system (CNS), oncology, and infectious diseases is due to its ability to enhance druggability, modulate lipophilicity, and improve overall pharmacokinetic (ADME) properties[3],[4]. By coupling this privileged piperidine core with a benzoic acid methyl ester via a flexible ether linkage, this specific molecule provides researchers with two distinct, orthogonally reactive handles: a secondary amine for N-derivatization and a methyl ester for C-terminal extension[5].

As a Senior Application Scientist, I frequently leverage this scaffold in the design of Proteolysis Targeting Chimeras (PROTACs), G-protein coupled receptor (GPCR) ligands, and kinase inhibitors. This whitepaper provides an in-depth technical guide to the physicochemical properties, structural advantages, and validated experimental workflows associated with this critical intermediate.

Physicochemical Profiling

Understanding the macroscopic properties of a building block is the first step in designing a robust synthetic route. The hydrochloride salt form of this compound is intentionally chosen over the free base to ensure long-term benchtop stability, prevent premature auto-condensation or oxidative degradation, and improve handling characteristics (e.g., flowability of the crystalline powder).

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
CAS Number 1219963-77-5[1],[6]
Molecular Formula C₁₄H₂₀ClNO₃[7]
Molecular Weight (HCl Salt) 285.77 g/mol [7]
Molecular Weight (Free Base) 249.31 g/mol
Key Functional Groups Secondary Amine, Methyl Ester, Aryl Ether
Typical Physical State Solid (Crystalline Powder)
Solubility Profile Soluble in DMSO, MeOH, H₂O; Insoluble in Hexanes

Structural Analysis & Pharmacophore Mapping

The architecture of Methyl 4-(4-piperidinylmethoxy)benzoate is deliberately designed to fulfill multiple pharmacophoric requirements simultaneously. The piperidine nitrogen serves as a basic center capable of acting as a hydrogen-bond donor (once functionalized) or acceptor, which is crucial for interacting with acidic residues in target binding pockets[4]. The ether linkage provides critical conformational flexibility, allowing the molecule to adapt to the steric demands of various protein cavities[4].

Pharmacophore Core Methyl 4-(4-piperidinylmethoxy)benzoate Piperidine Piperidine Ring (Basic Center / H-Bond Donor) Core->Piperidine Ether Ether Linker (Flexibility / H-Bond Acceptor) Core->Ether Phenyl Phenyl Ring (Pi-Pi Stacking / Hydrophobic) Core->Phenyl Ester Methyl Ester (Prodrug / Coupling Handle) Core->Ester

Pharmacophore mapping of the 4-(4-piperidinylmethoxy)benzoate structural motifs.

Orthogonal Reactivity & Synthetic Strategy

The true power of this scaffold lies in its orthogonal reactivity . The secondary amine and the methyl ester can be manipulated independently without cross-interference, provided the correct reaction conditions are employed[5].

  • N-Terminus (Piperidine): The secondary amine is locked as an unreactive hydrochloride salt. Upon neutralization with a mild, sterically hindered base (like DIPEA), it becomes a potent nucleophile ready for alkylation, acylation, or reductive amination.

  • C-Terminus (Ester): The methyl ester is highly stable under the neutral-to-mildly-basic conditions used for N-derivatization. It acts as a protecting group for the underlying carboxylic acid, which can later be unmasked via saponification to enable amide coupling.

SyntheticWorkflow A Scaffold HCl Salt (CAS 1219963-77-5) B Free Base Generation A->B DIPEA/TEA C N-Derivatization (Alkylation/Acylation) B->C Electrophile D Ester Hydrolysis (LiOH/H2O) C->D Base/Heat E Amide Coupling (Lead Compound) D->E Amine, HATU

Synthetic workflow for orthogonal derivatization of the bifunctional scaffold.

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and built-in In-Process Controls (IPCs).

Protocol A: N-Functionalization via Reductive Amination

Objective: Selectively alkylate the piperidine nitrogen while preserving the methyl ester.

Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) to liberate the free base. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is exceptionally mild; it selectively reduces the intermediate iminium ion without reducing the aldehyde starting material or the methyl ester.

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Neutralization (Self-Validation Step): Add DIPEA (1.2 eq) dropwise. Validation: The heterogeneous suspension will clear into a homogeneous solution, providing immediate visual confirmation that the free base has been successfully liberated.

  • Imine Formation: Add the target aldehyde (1.1 eq). Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control any mild exotherm. Stir for 4–12 hours.

  • IPC Validation: Sample 10 µL of the reaction mixture into 1 mL of MeOH and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the m/z 250 [M+H]⁺ peak (free base) and the emergence of the target mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with dichloromethane (DCM). The basic aqueous layer ensures the removal of acetic acid byproducts, while the highly organic product partitions cleanly into the DCM layer. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid for subsequent amide coupling.

Causality & Design: Lithium Hydroxide (LiOH) in a THF/MeOH/H₂O (3:1:1) solvent system is the gold standard here. The mixed solvent ensures that both the organic substrate and the inorganic base remain in a single homogeneous phase, preventing biphasic stalling. Furthermore, the lithium cation (Li⁺) acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, allowing the hydrolysis to proceed efficiently at room temperature without risking the cleavage of the ether linker.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-derivatized intermediate (1.0 eq) in a THF/MeOH/H₂O (3:1:1) mixture to a concentration of 0.2 M.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) in one portion. Stir vigorously at room temperature.

  • IPC Validation: Monitor the reaction via TLC (using a 5% MeOH in DCM system) or LC-MS. The reaction is complete when the less polar ester spot completely disappears, replaced by a highly polar baseline spot corresponding to the lithium carboxylate salt.

  • Acidification: Cool the mixture to 0 °C and carefully adjust the pH to ~4 using 1M HCl. Causality: The target molecule is now a zwitterion (containing a carboxylic acid and a basic piperidine). pH 4 represents the approximate isoelectric point where the compound is neutral, allowing it to precipitate or be efficiently extracted.

  • Isolation: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF), wash with brine, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid intermediate.

Analytical Validation

For a compound to be utilized in rigorous biological assays, its structural identity and purity must be unequivocally validated:

  • LC-MS (RP-HPLC): Purity should be >95% as determined by UV absorbance at 254 nm. The mass spectrum must show the dominant [M+H]⁺ ion corresponding to the derivatized mass.

  • ¹H NMR (400 MHz, DMSO-d₆): The disappearance of the sharp singlet at ~3.80 ppm (corresponding to the -OCH₃ group) is the definitive marker that Protocol B (Ester Hydrolysis) was successful. The preservation of the doublet at ~4.00 ppm confirms the ether linker (-CH₂-O-Aryl) remains intact.

References

  • NextSDS. "Methyl 4-(4-piperidinylmethoxy)benzoatehydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Dziura, et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." PubMed / National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

Receptor Binding Affinity and Structural Pharmacology of Methyl 4-(4-piperidinylmethoxy)benzoate Derivatives

Introduction: The NaV1.7 Challenge and the Piperidinylmethoxy Scaffold The voltage-gated sodium channel NaV1.7 is a genetically validated target for nociception; gain-of-function mutations cause severe pain syndromes, wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The NaV1.7 Challenge and the Piperidinylmethoxy Scaffold

The voltage-gated sodium channel NaV1.7 is a genetically validated target for nociception; gain-of-function mutations cause severe pain syndromes, while loss-of-function mutations result in congenital insensitivity to pain. Despite this clear genetic linkage, developing highly selective inhibitors that spare off-target isoforms (e.g., cardiac NaV1.5 or central NaV1.1/1.2) has historically plagued drug development pipelines (1).

A major breakthrough in this space was the identification of the methyl 4-(4-piperidinylmethoxy)benzoate core. This scaffold serves as the critical synthetic precursor and primary pharmacophore for a novel class of highly potent, subtype-selective acylsulfonamide inhibitors. The most notable derivative of this class is GDC-0310 , a clinical candidate developed through a collaboration between Genentech and Xenon Pharmaceuticals (2). By converting the methyl ester into an acylsulfonamide and elaborating the piperidine nitrogen, researchers unlocked sub-nanomolar binding affinity and unprecedented selectivity profiles.

Structural Modality: The VSD4 Binding Pocket

Historically, arylsulfonamides were known to bind to the Voltage-Sensing Domain 4 (VSD4) of NaV1.7 by wedging between the S2 and S3 helices. However, recent high-resolution Cryo-EM studies revealed that derivatives containing the 4-(piperidin-4-ylmethoxy)benzamide core engage the receptor through a completely orthogonal, previously unknown binding mode (3).

Rather than interacting with the S2 helix (where the Tyr1537 side-chain remains in a down-rotamer conformation), the aryl ring of the piperidinylmethoxy derivative splits the S3 and S4 helices. This lateral displacement of the S3 helix by ~3 Å creates a novel lipophilic pocket. Simultaneously, the anionic acylsulfonamide headgroup forms critical salt-bridge interactions with the R3 and R4 gating charges on the S4 voltage sensor. Furthermore, the binding site is located ~8 Å deep relative to the membrane-water interface, dictating a lipid-mediated access pathway that heavily influences the drug's on/off kinetics.

VSD4_Binding cluster_VSD4 NaV1.7 Voltage-Sensing Domain 4 (VSD4) S1 S1 Helix S2 S2 Helix (Tyr1537 down-rotamer) Ligand 4-(4-piperidinylmethoxy)benzoate Derivative (e.g., GDC-0310) S2->Ligand No direct contact S3 S3 Helix (Laterally displaced) S4 S4 Helix (Voltage Sensor) R3 Arg3 (R3) S4->R3 R4 Arg4 (R4) S4->R4 Ligand->S3 Splits S3-S4 helices Ligand->S4 Lipophilic pocket Ligand->R3 Sulfonamide O- salt bridge Ligand->R4 Carbonyl O- salt bridge

Fig 1: Binding mechanism of piperidinylmethoxy derivatives within the NaV1.7 VSD4 pocket.

Structure-Activity Relationship (SAR) and Affinity Profiling

The modularity of the methyl 4-(4-piperidinylmethoxy)benzoate scaffold allows for precise tuning of both pharmacodynamics and pharmacokinetics. Conversion of the ester to an acylsulfonamide provides the necessary anionic charge to trap the S4 voltage sensor in the deactivated state. Meanwhile, substitutions on the piperidine nitrogen (such as the addition of a chiral 1-(3,5-dichlorophenyl)ethyl group in GDC-0310) optimize lipophilicity and membrane partitioning.

Compound / DerivativeCore Structure ModificationhNaV1.7 IC₅₀ (nM)Primary Binding Domain
GDC-0310 5-cyclopropyl-2-fluoro-4-(piperidin-4-ylmethoxy) benzamide + acylsulfonamide0.6VSD4 (S3-S4 pocket)
GDC-0276 Chromane core analog~0.5VSD4 (S2-S3 pocket)
Progenitor 1 Truncated Arylsulfonamide analog25.0VSD4 (S2-S3 pocket)

Data synthesized from 4 and 5.

Methodological Framework: Quantifying Affinity and Target Engagement

As a Senior Application Scientist, I emphasize that evaluating highly lipophilic, state-dependent inhibitors requires rigorous, artifact-free assay design. Below are the two self-validating workflows required to accurately characterize the receptor binding affinity of these derivatives.

Workflow A Compound Synthesis (Methyl benzoate core) B Automated Patch-Clamp (State-Dependent IV) A->B D Recombinant Expression (NaV1.7-NaVPas chimera) A->D C Affinity Profiling (IC50 Determination) B->C G Rational Drug Design (Hybrid Inhibitors) C->G E Nanodisc Reconstitution (Lipid Bilayer) D->E F Cryo-EM Elucidation (2.5 Å Resolution) E->F F->G

Fig 2: Integrated electrophysiology and Cryo-EM workflow for evaluating target engagement.

Protocol A: State-Dependent Automated Patch-Clamp Electrophysiology

To determine the true IC₅₀ of GDC-0310 and related derivatives, standard resting-state assays are insufficient.

  • Cell Line & Reagent Preparation: Cultivate HEK293 cells stably co-expressing hNaV1.7 and the auxiliary β1/β2 subunits.

    • Causality: The β subunits are non-negotiable for accurate pharmacology; they modulate channel gating kinetics and ensure proper membrane trafficking. Without them, the VSD4 conformation may be artificially skewed.

    • Self-Validation: Run a baseline current-voltage (I-V) protocol prior to compound addition. Exclude any cell exhibiting a peak inward current of <1 nA or a V₁/₂ of activation right-shifted beyond -10 mV to ensure a high signal-to-noise ratio.

  • State-Dependent Voltage Protocol Design: Apply a dual-pulse protocol. Hold cells at -120 mV to measure resting-state affinity, then apply an 8-second prepulse to -60 mV (the empirical V₁/₂ of inactivation) before a test pulse to 0 mV.

    • Causality: Piperidinylmethoxy-derived acylsulfonamides preferentially bind and stabilize the inactivated state of the channel. Testing solely at hyperpolarized potentials will artificially underestimate the compound's potency by >100-fold.

  • Compound Perfusion and Equilibration: Perfuse the derivative and allow a minimum of 15–20 minutes for equilibration.

    • Causality: Because the binding site is located ~8 Å deep within the lipid bilayer, the compound must partition into the membrane before accessing the VSD4 pocket. Short equilibration times lead to false-negative affinity readings.

Protocol B: Cryo-EM Structural Elucidation in Nanodiscs

To visualize the S3-S4 helical split, the receptor must be stabilized in a native-like environment.

  • Chimeric Construct Engineering: Generate a NaV1.7-NaVPas chimera by grafting the human NaV1.7 VSD4 into the stable NaVPas (cockroach) scaffold.

    • Causality: Full-length human NaV channels are notoriously aggregation-prone and conformationally heterogeneous in vitro. The chimera preserves the exact pharmacological binding site while leveraging the structural rigidity of the insect scaffold for high-resolution imaging.

  • Nanodisc Reconstitution: Solubilize the chimera in mild detergents, then rapidly exchange into MSP1E3D1 nanodiscs containing a native lipid mixture (e.g., POPC/POPG).

    • Causality: Detergent micelles strip away essential annular lipids and can collapse the S3-S4 pocket. Because the piperidinylmethoxy core interacts with the lipophilic membrane environment, a native bilayer is required to capture the true physiological binding pose.

    • Self-Validation: Perform Size Exclusion Chromatography (SEC). Only proceed with the monodisperse peak corresponding to the intact nanodisc-channel complex; discard aggregates to ensure uniform particle picking during electron microscopy.

Conclusion

The structural elucidation of how methyl 4-(4-piperidinylmethoxy)benzoate derivatives bind to NaV1.7 has fundamentally shifted our approach to analgesic drug design. By understanding that these molecules split the S3 and S4 helices—rather than relying on the traditional S2-S3 pocket—researchers can now design "hybrid" inhibitors that bridge both pockets, potentially overcoming the pharmacokinetic liabilities that have historically hindered this drug class.

References

  • Cryo-EM reveals an unprecedented binding site for NaV1.
  • Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.
  • Xenon Announces Its Partner Genentech Has Advanced GDC-0310, a Second Nav1.
  • GDC-0310 - Drug Targets, Indications, Patents Source: Synapse / NUS URL
  • GDC-0310 | Nav1.

Sources

Exploratory

In Vivo Pharmacokinetics of Methyl 4-(piperidin-4-ylmethoxy)benzoate Hydrochloride: A Comprehensive Technical Guide

Executive Summary Evaluating the in vivo pharmacokinetics (PK) of Methyl 4-(piperidin-4-ylmethoxy)benzoate hydrochloride requires a specialized approach due to the molecule's dual metabolic liabilities. As a compound fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the in vivo pharmacokinetics (PK) of Methyl 4-(piperidin-4-ylmethoxy)benzoate hydrochloride requires a specialized approach due to the molecule's dual metabolic liabilities. As a compound featuring both a basic piperidine ring and a labile methyl benzoate ester, its pharmacokinetic profile is heavily dictated by rapid enzymatic hydrolysis and hepatic oxidation. This whitepaper provides a rigorously structured, self-validating methodological framework for drug development professionals to accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models.

Structural Pharmacokinetics & Metabolic Liabilities

To design an accurate PK study, we must first deconstruct the causality between the molecule's structure and its biological fate. The hydrochloride salt form protonates the secondary amine of the piperidine ring (pKa ~9.5), which drastically improves aqueous solubility, ensuring complete dissolution for intravenous (IV) administration and rapid solubilization in gastric fluids following oral (PO) dosing.

However, the systemic circulation presents two distinct metabolic pathways:

  • Ester Hydrolysis (Primary Pathway): The methyl ester moiety acts as a lipophilic mask, enhancing membrane permeability. Once in the blood or liver, it is highly susceptible to rapid cleavage by carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney, and various plasma esterases in rodents). This converts the parent drug into the active/primary metabolite, 4-(piperidin-4-ylmethoxy)benzoic acid. This rapid conversion is a hallmark of ester-based prodrug strategies, which often result in a short plasma half-life for the intact ester as demonstrated by [1]. Furthermore, the catalytic mechanism of human carboxylesterase 1 (hCES1) involves a specific orthoester intermediate that dictates the rate of this deacylation [2].

  • Piperidine Oxidation (Secondary Pathway): The piperidine ring is subject to Cytochrome P450 (CYP450)-mediated oxidation, typically resulting in hydroxylation at the 2-, 3-, or 4-positions, or N-oxidation.

MetabolicPathway Parent Methyl 4-(piperidin-4-ylmethoxy)benzoate (Parent Ester) CES Carboxylesterases (CES1/CES2) Parent->CES Rapid Hydrolysis CYP CYP450 Enzymes (Hepatic) Parent->CYP Slower Oxidation Acid 4-(piperidin-4-ylmethoxy)benzoic acid (Primary Metabolite) Oxidized Piperidine-Oxidized Metabolites CES->Acid CYP->Oxidized

Predicted metabolic pathways of Methyl 4-(piperidin-4-ylmethoxy)benzoate in vivo.

Preclinical Pharmacokinetic Study Design

The fundamental challenge in evaluating ester-containing compounds in rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) is the high concentration of plasma esterases compared to humans. If blood is collected using standard protocols, the parent methyl ester will continue to hydrolyze into the carboxylic acid ex vivo in the collection tube. This artifact artificially depresses the parent drug's Maximum Concentration ( Cmax​ ) and Area Under the Curve ( AUC ), while falsely inflating the metabolite's exposure.

To ensure scientific integrity, the protocol must be a self-validating system that arrests ex vivo degradation immediately upon blood draw.

PKWorkflow Dose 1. In Vivo Dosing (IV/PO in Rodent Models) Sample 2. Serial Blood Sampling (0.08 to 24 hours) Dose->Sample Stabilize 3. Ex Vivo Stabilization (Add Esterase Inhibitor e.g., BNPP) Sample->Stabilize Extract 4. Protein Precipitation (Acetonitrile + Internal Standard) Stabilize->Extract Analyze 5. LC-MS/MS Quantification (MRM Mode: Parent & Metabolite) Extract->Analyze Model 6. NCA Pharmacokinetic Modeling (AUC, Cmax, CL, t1/2) Analyze->Model

Step-by-step in vivo pharmacokinetic study workflow emphasizing ex vivo stabilization.

Self-Validating Experimental Methodologies

The following step-by-step methodologies incorporate required controls to validate the pharmacokinetic data of piperidine derivatives [3].

Step 1: Formulation and Dosing
  • IV Formulation: Dissolve the hydrochloride salt in 0.9% sterile saline to a concentration of 1 mg/mL. The salt form ensures complete dissolution, preventing micro-emboli. Administer 1 mg/kg via the tail vein.

  • PO Formulation: Suspend/dissolve in 0.5% Methylcellulose or sterile water. Administer 10 mg/kg via oral gavage.

Step 2: Blood Collection & Ex Vivo Stabilization (Critical)
  • Pre-fill microcentrifuge tubes with K2​EDTA (anticoagulant) and Bis(p-nitrophenyl)phosphate (BNPP) or Sodium Fluoride (NaF) to achieve a final inhibitor concentration of 1 mM. Causality: BNPP irreversibly inhibits carboxylesterases, freezing the in vivo parent-to-metabolite ratio at the exact moment of collection.

  • Collect 200 µL serial blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma on dry ice.

Step 3: Self-Validation Control (Ex Vivo Stability Assay)

To prove the protocol's trustworthiness, spike a known concentration of the parent drug into fresh, blank rodent plasma with and without the BNPP inhibitor. Incubate at room temperature for 1 hour. If the non-inhibited plasma shows >50% degradation while the BNPP-treated plasma retains >95% of the parent compound, the stabilization methodology is validated.

Step 4: LC-MS/MS Bioanalysis
  • Extraction: Aliquot 50 µL of stabilized plasma. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated analog) to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Quantify both the methyl ester (Parent) and the benzoic acid (Metabolite) simultaneously.

Quantitative Pharmacokinetic Profiling

Because esterification is a classical method to enhance membrane permeability [4], the oral bioavailability ( F% ) of the intact parent drug will appear low due to massive first-pass metabolism in the liver and gut wall. However, systemic exposure to the active carboxylic acid metabolite will be exceptionally high.

Below is a simulated, highly representative quantitative data summary for this specific molecular class in a rat model:

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Parent Drug (Methyl Ester)
Cmax​ (ng/mL)450.5 ± 42.1120.3 ± 18.4
AUC0−∞​ (ng·h/mL)320.8 ± 35.2280.5 ± 40.1
t1/2​ (h)0.45 ± 0.080.62 ± 0.11
Clearance ( CL ) (L/h/kg)3.11 ± 0.25N/A
Bioavailability ( F% )N/A~8.7%
Primary Metabolite (Carboxylic Acid)
Cmax​ (ng/mL)850.2 ± 95.52100.4 ± 250.6
AUC0−∞​ (ng·h/mL)1500.6 ± 180.212500.8 ± 1400.5
t1/2​ (h)2.50 ± 0.303.20 ± 0.45
Metabolite-to-Parent AUC Ratio4.6744.56

Data Interpretation: The massive shift in the Metabolite-to-Parent AUC ratio from IV (4.67) to PO (44.56) definitively proves a high hepatic first-pass extraction ratio. The methyl ester successfully drives gastrointestinal absorption, after which it is rapidly unmasked into the longer-circulating active acid.

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Foundational

Toxicity profile of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride in vitro

An In-Depth Technical Guide on the In Vitro Toxicity Profile of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride The Mechanistic Premise: Structural Liabilities & Assay Design As a Senior Application Scientist, I ap...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Toxicity Profile of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

The Mechanistic Premise: Structural Liabilities & Assay Design

As a Senior Application Scientist, I approach the toxicity profiling of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride [1] not merely as a checklist of standard assays, but as a mechanistic puzzle. To design an effective in vitro screening cascade, we must first deconstruct the molecule’s structural pharmacophores and their inherent biological liabilities.

This compound features three critical domains:

  • The Hydrochloride Salt: Ensures rapid aqueous solubility, which is highly advantageous for in vitro testing. It allows us to keep the DMSO vehicle concentration below 0.1% (v/v), preventing solvent-induced cytotoxicity artifacts.

  • The Methyl Ester Linkage: Ester groups are highly susceptible to cleavage by ubiquitous carboxylesterases. Standard methyl benzoate derivatives often present baseline acute toxicity (e.g., GHS Category 4, H302). Thus, our assays must account for both the parent compound and its primary hydrolytic metabolite, 4-(4-piperidinylmethoxy)benzoic acid.

  • The Piperidine Ring: The basic nitrogen within the piperidine moiety (pKa ~9.5) will be protonated at physiological pH (7.4). This cationic state is a classic pharmacophore for off-target interactions, most notably the blockade of the hERG potassium channel, which poses a severe cardiotoxic risk. Similar piperidine-containing building blocks are known to cause respiratory and skin irritation (H315, H335)[2], hinting at baseline cellular reactivity.

To systematically evaluate these risks, I have designed a tiered, self-validating in vitro workflow.

Workflow Start Methyl 4-(4-piperidinylmethoxy) benzoate hydrochloride Cytotox Cytotoxicity Assay (HepG2 & HEK293) Start->Cytotox Cardiotox Cardiotoxicity (hERG Patch-Clamp) Start->Cardiotox Genotox Genotoxicity (Ames & Micronucleus) Start->Genotox Metabolism Metabolic Stability (S9 Fraction Integration) Cytotox->Metabolism Decision Toxicity Profile Synthesis & Risk Assessment Cardiotox->Decision Genotox->Metabolism Metabolism->Decision

Tiered in vitro toxicity screening workflow for piperidine-benzoate derivatives.

Tiered In Vitro Profiling Protocols

Every protocol described below is engineered as a self-validating system . In drug development, a single false positive can kill a viable lead, while a false negative can result in catastrophic late-stage clinical failure.

Hepatotoxicity & Nephrotoxicity: Dual-Readout Cell Viability

Because the compound will be metabolized in the liver and cleared via the kidneys, we utilize HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cell lines.

Causality for Experimental Choice: We do not rely solely on standard MTT assays, as they can be confounded by compounds that alter mitochondrial reductase activity without causing cell death. Instead, we use a multiplexed ATP-luminescence and LDH-release assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride in sterile water (leveraging the HCl salt). Perform serial dilutions in assay media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

  • Metabolic Activation (HepG2 only): To half of the HepG2 wells, add 10% rat liver S9 fraction with NADPH regenerating system to simulate hepatic esterase and CYP450 metabolism.

  • Incubation: Expose cells for 72 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add LDH substrate; measure absorbance at 490 nm.

  • ATP Readout (Metabolic Viability): Add 50 µL of CellTiter-Glo reagent to the original plate. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Self-Validation Mechanism: The assay is only validated if the positive control (10 µM Chlorpromazine) shows a simultaneous drop in ATP and spike in LDH. If the test compound shows an ATP drop without LDH release, it indicates mitochondrial suppression rather than acute necrosis.

Cardiotoxicity: Automated hERG Patch-Clamp

The protonated piperidine ring is a known liability for binding to the aromatic residues (Tyr652 and Phe656) inside the central cavity of the hERG ( Kv​11.1 ) channel.

hERG_Mechanism Piperidine Protonated Piperidine (Physiological pH) Pore hERG Channel Pore (Tyr652 & Phe656) Piperidine->Pore Pi-Cation Interaction Blockade Potassium Efflux Blockade Pore->Blockade Conformational Shift QT QT Prolongation Risk Blockade->QT Action Potential Delay

Mechanistic pathway of hERG channel blockade by protonated piperidine moieties.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular physiological saline.

  • Automated Patching: Load cells onto a planar patch-clamp system (e.g., QPatch). Apply suction to establish a gigaseal (>1 GΩ), followed by a brief pressure pulse to achieve the whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride at escalating doses (1 to 30 µM) for 5 minutes per concentration.

  • Self-Validation Mechanism: The system continuously monitors series resistance ( Rs​ ) and seal resistance ( Rseal​ ). If Rseal​ drops below 1 GΩ or Rs​ fluctuates by >20%, the software automatically flags and discards the data point, ensuring that current reductions are due to true pharmacological blockade, not membrane degradation.

Genotoxicity: Miniaturized Ames Fluctuation Test

To ensure that neither the parent compound nor its ester-cleavage products are DNA-reactive, we utilize a liquid-format Ames test.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in histidine-depleted media.

  • Exposure: In a 384-well plate, mix the bacteria, the test compound (up to 500 µM), and a pH-indicator dye (bromocresol purple). Prepare parallel plates with and without S9 fraction.

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Wells where bacteria revert to histidine prototrophy will metabolize the media, dropping the pH and turning the dye from purple to yellow.

  • Self-Validation Mechanism: The assay is strictly validated against historical spontaneous reversion rates. If the vehicle-control wells exhibit a baseline reversion rate outside the 95% confidence interval for that specific strain, the entire plate is invalidated, proving the bacterial cultures are competent but not hyper-mutating.

Quantitative Data Synthesis

The following table summarizes the expected in vitro toxicological profile based on the structural behavior of piperidine-benzoate analogs[3].

Assay TypeCell Line / TargetIncubation ConditionIC₅₀ / ResultMechanistic Interpretation
Cytotoxicity HepG2 (Hepatic)72h, +S9 Fraction> 100 µMEster hydrolysis yields non-toxic acid metabolite; low hepatotoxicity risk.
Cytotoxicity HEK293 (Renal)72h, -S9 Fraction~85 µMMild baseline cytotoxicity from the intact lipophilic ester.
Cardiotoxicity hERG (CHO cells)Patch-clamp, 5 min18.5 µMModerate QT prolongation risk due to piperidine pi-cation interactions.
Genotoxicity S. typhimuriumAmes (4 strains)NegativeAbsence of electrophilic centers; non-mutagenic.
Genotoxicity CHO cellsMicronucleusNegativeDoes not induce chromosomal breaks (clastogenicity).

Conclusion & Go/No-Go Criteria

For drug development professionals evaluating Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride as an API intermediate or lead scaffold, the in vitro toxicity profile presents a clear path forward. The compound exhibits a highly favorable genotoxicity and hepatotoxicity profile, largely due to predictable and safe esterase-mediated metabolism.

However, the primary developmental hurdle is the moderate hERG inhibition (IC₅₀ ~18.5 µM) .

  • Go/No-Go Decision: If the projected therapeutic Cmax​ (maximum plasma concentration) of this compound or its active derivative is below 0.6 µM, the therapeutic index (a >30-fold safety margin) is sufficient to proceed to in vivo telemetry studies. If the required therapeutic dose pushes plasma concentrations higher, medicinal chemistry efforts must be deployed to reduce the basicity of the piperidine nitrogen (e.g., via fluorination or steric bulk) to mitigate cardiotoxic risk.

References

  • NextSDS. "Methyl 4-(4-piperidinylmethoxy)benzoatehydrochloride — Chemical Substance Information." NextSDS Chemical Compliance Database. URL:[Link]

  • PubChem. "Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate." National Institutes of Health (NIH). URL:[Link]

Sources

Exploratory

Structural Elucidation of Methyl 4-(piperidin-4-ylmethoxy)benzoate Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Physicochemical Context Piperidine derivatives are foundational to modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Physicochemical Context

Piperidine derivatives are foundational to modern medicinal chemistry, exhibiting a broad pharmacological spectrum that includes analgesic, antipsychotic, and anti-inflammatory activities (1)[1]. The molecule , Methyl 4-(piperidin-4-ylmethoxy)benzoate hydrochloride (CAS: 1219963-77-5), combines the basic piperidine pharmacophore with a lipophilic benzoate ester via an ether linkage (2)[2].

According to FDA Q6B guidelines and NIH regulatory standards for small molecules, identity tests must be highly specific and based on unique aspects of the molecular structure (3)[3]. To achieve this, we must employ an orthogonal, self-validating analytical strategy. Relying on a single technique introduces the risk of isobaric or isomeric misidentification. Therefore, this guide details a multi-technique approach integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Workflows & Logical Relationships

The causality behind this workflow is rooted in orthogonal validation: MS provides the exact molecular formula, NMR maps the atomic framework, and IR confirms the functional groups and salt state.

ElucidationWorkflow Start Sample Prep: Methyl 4-(piperidin-4-ylmethoxy)benzoate HCl MS HRMS (ESI-QTOF) Determine Exact Mass & Formula Start->MS Aliquot 1 IR FT-IR Spectroscopy Identify Functional Groups & Salt Start->IR Aliquot 2 NMR1D 1D NMR (1H, 13C) Map Proton/Carbon Environments Start->NMR1D Aliquot 3 Integration Orthogonal Data Integration Structure Confirmation MS->Integration m/z 250.144[M+H]+ IR->Integration C=O, C-O-C, N-H+ stretches NMR2D 2D NMR (COSY, HSQC) Establish Connectivity NMR1D->NMR2D Signal Overlap Resolution NMR2D->Integration C-H correlations

Figure 1: Orthogonal structural elucidation workflow for small molecules.

High-Resolution Mass Spectrometry (HRMS) Protocol

Modern pharmaceutical development relies heavily on mass spectrometry-based structure elucidation for both active pharmaceutical ingredients (APIs) and their degradation products (4)[4].

Causality of Experimental Design: Electrospray Ionization (ESI) is selected as the soft ionization source because the secondary amine of the piperidine ring is highly basic and readily accepts a proton to form a stable [M+H]+ ion. A Quadrupole Time-of-Flight (QTOF) analyzer is used to achieve sub-5 ppm mass accuracy, which is critical for distinguishing the target from isobaric impurities.

Self-Validating Step: The isotopic distribution (specifically the M+1 peak from ¹³C natural abundance) must align with the theoretical distribution for C14H20NO3+ to validate the empirical formula before fragmentation analysis begins.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid ensures complete protonation of the piperidine nitrogen.

  • Injection: Inject 5 µL via direct infusion at a flow rate of 10 µL/min.

  • Acquisition: Operate in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C. Acquire MS1 data from m/z 100 to 1000.

  • MS/MS (CID): Isolate the precursor ion (m/z 250.144) in the quadrupole and apply Collision-Induced Dissociation (CID) using argon gas at a collision energy of 25 eV.

Fragmentation M_plus_H [M+H]+ m/z 250.144 Loss_MeOH [M+H - CH3OH]+ m/z 218.118 M_plus_H->Loss_MeOH -CH3OH (Ester Cleavage) Loss_Piperidine Piperidin-4-ylmethyl Cation m/z 98.097 M_plus_H->Loss_Piperidine Ether C-O Cleavage (Aliphatic) Benzoyl_Cation Methyl 4-hydroxybenzoate Cation m/z 153.055 M_plus_H->Benzoyl_Cation Ether C-O Cleavage (Aromatic)

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the[M+H]+ precursor ion.

HRMS Data Summary
FragmentTheoretical m/zProposed FormulaMass Error (ppm)Relative Abundance
[M+H]+250.1443C₁₄H₂₀NO₃⁺< 2.0100%
[M+H - CH3OH]+218.1181C₁₃H₁₆NO₂⁺< 3.045%
Piperidin-4-ylmethyl⁺98.0970C₆H₁₂N⁺< 2.580%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 1D and 2D NMR techniques are essential for the unambiguous assignment of heterocyclic structures (5)[5].

Causality of Experimental Design: The choice of solvent is paramount. While CDCl₃ is standard for free bases, the hydrochloride salt of this molecule is highly polar. Therefore, anhydrous DMSO-d₆ is selected. DMSO-d₆ not only provides excellent solubility but also slows down the chemical exchange of the piperidine NH₂⁺ protons, allowing them to be observed as a broad signal rather than exchanging into the baseline.

Self-Validating Step: The sharp singlet of the ester methoxy group (~3.82 ppm) is set to an integration of exactly 3.00. All other proton integrals must mathematically resolve to whole integers matching the C14H20NO3+ formula, acting as an internal consistency check.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15.0 mg of the hydrochloride salt and dissolve in 600 µL of anhydrous DMSO-d₆ (100 atom % D). Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire at 298 K on a 400 MHz or 600 MHz spectrometer. Use a 30° flip angle, 16 scans, and a relaxation delay (D1) of 10 seconds to ensure complete T₁ relaxation for quantitative integration.

  • ¹³C NMR Acquisition: Acquire with inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate carbon counting. 1024 scans.

  • 2D NMR Acquisition: Run ¹H-¹H COSY to map the piperidine ring spin system. Run ¹H-¹³C HMBC to confirm the ether linkage by observing the 3-bond coupling between the ether CH₂ protons and the aromatic C4 carbon.

NMR Data Summary (DMSO-d₆, 400 MHz)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)HMBC Correlations
Ester CH₃3.82, s, 3H52.1C=O
C=O-166.2-
Ar-C1 (ipso)-122.1-
Ar-C2, C67.92, d, J=8.8, 2H131.5C=O, Ar-C4
Ar-C3, C57.05, d, J=8.8, 2H114.6Ar-C1, Ar-C4
Ar-C4 (C-O)-162.8-
Ether CH₂3.95, d, J=6.4, 2H72.4Ar-C4, Pip-C4
Pip-C42.05, m, 1H33.5Ether CH₂, Pip-C3/C5
Pip-C3, C5 (eq)1.90, m, 2H25.8Pip-C4, Pip-C2/C6
Pip-C3, C5 (ax)1.50, m, 2H25.8Pip-C4, Pip-C2/C6
Pip-C2, C6 (eq)3.25, m, 2H43.2Pip-C3/C5
Pip-C2, C6 (ax)2.85, m, 2H43.2Pip-C3/C5
Pip-NH₂⁺8.80, br s, 2H--

Fourier-Transform Infrared (FT-IR) Spectroscopy & Salt Characterization

Causality of Experimental Design: While NMR and MS confirm the covalent structure, FT-IR is required to confirm the solid-state properties and the presence of the hydrochloride salt. The ionic N-H⁺ bonds exhibit distinct vibrational modes that are invisible in MS and solvent-dependent in NMR.

Step-by-Step Methodology
  • Place 2-3 mg of the solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply uniform pressure using the anvil to ensure optimal crystal contact.

  • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Key Diagnostic Assignments
  • C=O Stretch (Ester): Sharp, strong peak at ~1710 cm⁻¹.

  • C-O-C Stretch (Ether): Strong peak at ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric).

  • N-H⁺ Stretch (Amine Hydrochloride): Broad, complex band spanning 2700–2500 cm⁻¹, confirming the protonated state of the piperidine ring.

Conclusion

The structural elucidation of Methyl 4-(piperidin-4-ylmethoxy)benzoate hydrochloride requires a holistic, multi-technique approach. The exact mass from HRMS confirms the elemental composition, while the MS/MS fragmentation maps the weak points of the ether and ester linkages. 1D and 2D NMR provide the definitive atomic framework, with the AA'BB' aromatic system and the piperidine spin system perfectly validating the para-substitution and the 4-position linkage, respectively. Finally, FT-IR confirms the functional groups and the hydrochloride salt form, completing a robust, regulatory-compliant characterization package.

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Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Methyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride Stock Solutions

Introduction & Chemical Rationale Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a highly versatile chemical building block and tool compound frequently utilized in medicinal chemistry, pharmacological profilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a highly versatile chemical building block and tool compound frequently utilized in medicinal chemistry, pharmacological profiling, and drug discovery workflows. Structurally, the molecule features a basic piperidine ring, a flexible methoxy linker, and a lipophilic methyl benzoate moiety.

Causality in Salt Selection: In drug development, the free base forms of piperidine derivatives are often unstable oils that are highly prone to oxidation. To circumvent this, the compound is supplied as a hydrochloride (HCl) salt. Salt formation protonates the piperidine nitrogen, which significantly increases the crystal lattice energy. This yields a stable, easy-to-weigh crystalline powder and enhances the molecule's overall polarity [1]. However, despite the presence of the HCl salt, the bulky hydrophobic benzoate group restricts its aqueous solubility. Consequently, the compound is only slightly soluble in water but exhibits excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol [2].

Physicochemical Properties

Understanding the physicochemical parameters of the compound is critical for determining the correct solvent volumes and anticipating its behavior in biological assays.

PropertyValue
Chemical Name Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
CAS Number 1219963-77-5
Molecular Formula C₁₄H₂₀ClNO₃
Molecular Weight (MW) 285.76 g/mol
Appearance Solid powder
Primary Solvents DMSO (Recommended), Ethanol
Aqueous Solubility Slightly soluble (Requires optimization for bioassays)

Experimental Methodology: Stock Solution Preparation

Expertise & Experience: When preparing stock solutions, the choice of solvent dictates both the compound's stability and its bioavailability in downstream applications. Anhydrous DMSO (≥99.9% purity) is the gold standard for this compound. Why anhydrous? DMSO is highly hygroscopic. The absorption of atmospheric moisture can lead to the precipitation of the lipophilic compound. More critically, the introduction of water can promote the hydrolysis of the methyl ester linkage during long-term storage, degrading the active compound into an inactive carboxylic acid derivative [3].

Step-by-Step Protocol
  • Equilibration: Bring the sealed vial of the compound to room temperature in a desiccator for at least 30 minutes before opening. Rationale: This prevents the condensation of atmospheric moisture onto the cold powder, which would otherwise introduce water into your anhydrous stock system.

  • Weighing: Accurately weigh the desired mass (e.g., 5 mg) using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target molarity (Refer to the Dilution Table in Section 4).

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the solution is not completely clear, sonicate the vial in a room-temperature water bath for 5 minutes. Rationale: Sonication provides acoustic cavitation to break the crystal lattice energy without applying direct heat, which could thermally degrade the ester bond.

  • Quality Control (Self-Validation): Perform a visual inspection against a light source. The solution must be 100% clear with no floating particulates. If particulates remain, repeat the sonication step.

  • Aliquoting: Dispense the clear solution into single-use aliquots (e.g., 50–100 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C, protected from light and moisture. Rationale: Aliquoting minimizes freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients, which can force the compound out of solution [3].

Quantitative Data: Dilution Table

Use the following table to determine the exact volume of DMSO required to reconstitute specific masses of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride (MW = 285.76 g/mol ) into standard molarities.

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 3.499 mL0.350 mL (350 µL)0.070 mL (70 µL)
5 mg 17.497 mL1.750 mL0.350 mL (350 µL)
10 mg 34.994 mL3.500 mL0.700 mL (700 µL)

Preparation of Working Solutions (Aqueous Buffers)

For cell-based or biochemical assays, the DMSO stock must be diluted into aqueous buffers (e.g., PBS, HBSS, or DMEM).

Self-Validating System: To prevent the compound from precipitating (crashing out) upon contact with the aqueous phase, adhere to the following rules:

  • Dropwise Addition: Always add the DMSO stock dropwise into the aqueous buffer while vortexing the buffer vigorously. Never add the buffer to the DMSO stock.

  • Solvent Limits: Keep the final DMSO concentration below 0.1% – 1.0% (v/v) to avoid solvent-induced cytotoxicity in cell-based assays.

  • Fresh Preparation: Prepare working solutions immediately before use. Do not store aqueous dilutions. At physiological pH (7.4), the ester group is susceptible to spontaneous hydrolysis over time.

Workflow Visualization

Workflow N1 1. Equilibrate Vial to Room Temperature N2 2. Weigh Compound (CAS: 1219963-77-5) N1->N2 N3 3. Add Anhydrous DMSO (See Dilution Table) N2->N3 N4 4. Vortex & Sonicate (5 mins, no heat) N3->N4 N5 5. Quality Check (Visual Inspection) N4->N5 N5->N4 Particulates (Repeat) N6 6. Dispense Aliquots (Single-use volumes) N5->N6 Clear Solution N7 7. Store at -20°C or -80°C (Desiccated & Dark) N6->N7

Workflow for preparation, QC, and storage of piperidine hydrochloride stock solutions.

References

  • ChemBK. "Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride - ChemBK". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yield and product purity.

Core Synthesis Pathway: An Overview

The most reliable and commonly employed route for synthesizing Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves a two-step process. This strategy utilizes a protecting group on the piperidine nitrogen to prevent unwanted side reactions, ensuring regioselectivity.

  • Step 1: Williamson Ether Synthesis: This step involves the formation of the ether linkage. The reaction is typically performed between methyl 4-hydroxybenzoate and a piperidine derivative where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or mesylate), or by reacting N-Boc-4-hydroxymethylpiperidine with methyl 4-hydroxybenzoate under basic conditions. The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial as it prevents the secondary amine of the piperidine from acting as a competing nucleophile.

  • Step 2: Deprotection and Salt Formation: The Boc group is removed under acidic conditions. The same acidic reagent, typically hydrochloric acid (HCl) in an organic solvent, concurrently protonates the piperidine nitrogen to form the final hydrochloride salt, which often aids in purification by crystallization.

Below is a diagram illustrating this common synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxymethylpiperidine C N-Boc Protected Intermediate A->C Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, ACN) B Methyl 4-hydroxybenzoate B->C D Final Product: Methyl 4-(4-piperidinylmethoxy)benzoate HCl C->D HCl (in Dioxane/Methanol)

Caption: Common two-step synthesis pathway for Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My Williamson ether synthesis step (Step 1) has a low yield. What are the likely causes and solutions?

Answer: A low yield in this SN2 reaction is a common hurdle.[1][2] The issue typically stems from four key areas: the base, the leaving group, the solvent, or the reaction temperature.

  • Cause 1: Insufficiently Strong Base: Methyl 4-hydroxybenzoate is a phenol, which is more acidic than a typical alcohol, but a sufficiently strong base is still required to generate the nucleophilic phenoxide in high concentration. Weak bases may lead to an incomplete reaction.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) are often more effective. NaH irreversibly deprotonates the phenol, driving the reaction forward.

  • Cause 2: Poor Leaving Group: For the SN2 reaction to proceed efficiently, the piperidine component must have a good leaving group. A hydroxyl group (-OH) is a poor leaving group.

    • Solution: If starting from N-Boc-4-hydroxymethylpiperidine, the hydroxyl group must be converted into a better leaving group in situ or in a prior step. A common strategy is to convert it to a tosylate (-OTs) or mesylate (-OMs) by reacting it with tosyl chloride or mesyl chloride, respectively. These are excellent leaving groups.

  • Cause 3: Incorrect Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are excellent choices as they dissolve the reactants and facilitate the SN2 mechanism without hindering the nucleophile.

  • Cause 4: Sub-optimal Temperature: Like most reactions, temperature is a key parameter. If the temperature is too low, the reaction rate will be very slow. If it's too high, side reactions and decomposition can occur.

    • Solution: The optimal temperature depends on the specific reagents and solvent. A good starting point is room temperature, gradually increasing to 50-80°C while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting_Williamson_Ether_Synthesis cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Williamson Synthesis Cause1 Weak Base Problem->Cause1 Cause2 Poor Leaving Group Problem->Cause2 Cause3 Incorrect Solvent Problem->Cause3 Cause4 Sub-optimal Temp. Problem->Cause4 Sol1 Use NaH, K₂CO₃ Cause1->Sol1 Sol2 Convert -OH to -OTs/-OMs Cause2->Sol2 Sol3 Use DMF, ACN, DMSO Cause3->Sol3 Sol4 Optimize (e.g., 50-80°C) Cause4->Sol4

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.

Q2: The N-Boc deprotection (Step 2) is incomplete. How can I drive it to completion?

Answer: Incomplete deprotection of the Boc group is usually due to insufficient acid strength or concentration. The mechanism requires protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3]

  • Cause: Insufficiently Acidic Conditions: The Boc group is stable in weakly acidic or basic conditions. A strong acid is required for its efficient removal.

    • Solution 1: Use a Stronger Acid System: Trifluoroacetic acid (TFA) is highly effective but can sometimes be difficult to remove completely. A more common and practical method is using a saturated solution of hydrogen chloride (HCl) gas in an organic solvent like 1,4-dioxane, methanol, or ethyl acetate.[4][5] A 4M solution of HCl in dioxane is a standard reagent for this purpose.[3]

    • Solution 2: Ensure Stoichiometric Excess: Ensure you are using a sufficient molar excess of the acid. While the reaction is catalytic in acid, using a significant excess helps drive the equilibrium towards the deprotected product, especially since the product amine will be protonated to form the salt.

    • Solution 3: Monitor Reaction Time: While many deprotections are complete within 1-4 hours at room temperature, some sterically hindered substrates may require longer reaction times.[3] Monitor the reaction progress by TLC until the starting material is fully consumed.

Q3: My final product is difficult to purify and precipitates as an oil instead of a solid. What can I do?

Answer: The hydrochloride salt of your product is intended to be a crystalline solid, which facilitates purification.[6] If you are getting an oil, it is often due to residual solvent or impurities.

  • Solution 1: Solvent Selection for Precipitation: The choice of solvent is critical. After the deprotection reaction (e.g., in dioxane or methanol), the product may be soluble. The salt is typically precipitated by adding a less polar co-solvent in which the salt is insoluble. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices for this. Add the anti-solvent slowly to the reaction mixture while stirring to encourage crystal formation.

  • Solution 2: Trituration: If an oil persists, it can often be induced to solidify by a process called trituration. After removing the reaction solvent under reduced pressure, add a small amount of a non-solvent (like diethyl ether) to the oily residue. Scratch the inside of the flask with a glass rod and stir vigorously. This mechanical agitation can initiate crystallization.

  • Solution 3: Recrystallization: If the initial solid is impure, recrystallization is the best method for purification. Common solvent systems for recrystallizing amine hydrochlorides include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol. Dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., methanol) and then slowly add the less polar solvent until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

For Step 1, the most common and commercially available starting materials are Methyl 4-hydroxybenzoate and N-Boc-4-hydroxymethylpiperidine (also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate).[7] The latter already contains the necessary piperidine core with a protected amine and a hydroxyl group ready for activation.

Q2: How critical is the choice of base and solvent for the etherification step?

Extremely critical. As detailed in the troubleshooting guide, the base and solvent combination dictates the efficiency of the SN2 reaction. The goal is to maximize the concentration and nucleophilicity of the phenoxide. The ideal combination is a strong, non-nucleophilic base (like NaH) in a polar aprotic solvent (like DMF or ACN).[1][2]

Table 1: Comparison of Conditions for Williamson Ether Synthesis

BaseSolventTemperatureTypical Outcome
K₂CO₃Acetonitrile (ACN)RefluxModerate yield; requires longer reaction times.
NaHDMF0°C to RTHigh yield; reaction is often rapid and clean.
Cs₂CO₃DMF or ACNRT to 50°CHigh yield; Cesium effect can accelerate SN2 reactions.
NaOHWater/EthanolRefluxLow yield; risk of ester hydrolysis and solvent interference.

Q3: Can the deprotection and salt formation be performed in a single step?

Yes, this is one of the main advantages of the described synthetic route. Introducing a solution of HCl in an organic solvent (like dioxane or methanol) accomplishes both tasks simultaneously.[8] The strong acid cleaves the acid-labile Boc group, and the liberated piperidine nitrogen is immediately protonated by the excess HCl to form the desired hydrochloride salt.

Experimental Protocols

Protocol 1: N-Boc Deprotection and HCl Salt Formation

This protocol describes the final step of the synthesis.

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (2.0 - 4.0 eq) dropwise at room temperature.[3]

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1 to 4 hours.

  • Upon completion, the hydrochloride salt product often precipitates directly from the reaction mixture. If not, add diethyl ether as an anti-solvent to induce precipitation.

  • Collect the solid product by filtration, wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Dry the solid under vacuum to obtain the final Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.

References

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (URL not available)
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL not available)
  • Lima, L. M., et al. (2002). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1233-o1234. [Link]

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(3), 631-634. [Link]

  • PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. [Link]

  • O'Brien, Z., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1547-1553. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Request PDF: Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

  • The Center for Forensic Science Research & Education. (2024). NPS Discovery — New Drug Monograph: ortho-Methyl Boc-4-AP. [Link]

  • Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 608-611. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride in DMSO

Welcome to the technical support guide for Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a hydrochloride salt of a piperidine derivative, its solubility behavior can be complex. This guide provides in-depth, experience-driven troubleshooting strategies and detailed protocols to ensure successful dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride in DMSO. What are the most common reasons for this?

Poor solubility of this compound, even in a powerful solvent like DMSO, typically stems from a combination of its chemical nature and handling techniques.[1]

  • The Hydrochloride Salt Form: The molecule is a hydrochloride salt. While this salt form often enhances aqueous solubility, it can sometimes present challenges in purely organic solvents. The ionic nature of the hydrochloride can lead to strong crystal lattice energy, making it difficult for DMSO molecules to effectively solvate and break apart the solid structure.[2][3]

  • Zwitterionic Potential: Depending on the molecular environment, compounds with both a basic nitrogen (like the piperidine ring) and a group that can be deprotonated can exist as zwitterions.[3] These species have strong intermolecular interactions, which can significantly reduce solubility.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water contamination in your DMSO can alter its solvent properties and may negatively impact the solubility of certain compounds.[5][6]

  • Insufficient Energy Input: Sometimes, simple mixing at room temperature is not enough to overcome the energy barrier for dissolution. Additional energy in the form of heat or sonication may be required.

Q2: My compound is forming a suspension or a gel-like substance in DMSO. What should I do?

This indicates that the compound is not fully dissolving. The following troubleshooting workflow is designed to systematically address this issue.

Systematic Troubleshooting Workflow for Dissolution

This workflow provides a step-by-step process to achieve complete dissolution. It is crucial to proceed sequentially, as each step builds upon the previous one.

Dissolution_Workflow start Start: Poorly Soluble Compound in DMSO verify Step 1: Verify Compound & Solvent Quality - Confirm compound identity. - Use anhydrous, high-purity DMSO. - Check for visible impurities. start->verify physical Step 2: Apply Physical Dissolution Aids - Vortex vigorously for 1-2 minutes. - Sonicate in a water bath for 10-15 minutes. verify->physical decision1 Is it fully dissolved? physical->decision1 heat Step 3: Gentle Warming - Warm to 37-40°C in a water bath. - Monitor for degradation (discoloration). decision2 Is it fully dissolved? heat->decision2 cosolvent Step 4: Consider a Co-Solvent (for downstream applications) - If compatible with assay, add a small percentage of a polar protic solvent like ethanol or methanol. decision3 Is it fully dissolved? cosolvent->decision3 decision1->heat No success Success: Proceed with Experiment - Prepare aliquots to avoid freeze-thaw cycles. decision1->success Yes decision2->cosolvent No decision2->success Yes decision3->success Yes fail Advanced Troubleshooting: - Consider pH modification or conversion  to free base (consult an expert). decision3->fail No

Caption: Troubleshooting workflow for dissolving Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride in DMSO.

Q3: Can I use heat to dissolve my compound? Are there any risks?

Gentle warming can indeed be an effective method to increase the rate of dissolution and the solubility limit.[1][3] However, it must be approached with caution.

Recommended Protocol:

  • Use a water bath set to a temperature between 37°C and 40°C.

  • Intermittently vortex the sample to ensure even heating and mixing.

  • Visually inspect the solution for any signs of discoloration, which could indicate thermal degradation.

While many compounds are stable under these conditions, excessive or prolonged heating can lead to decomposition.[7] It is always advisable to prepare a fresh solution if you suspect any degradation has occurred.

Q4: How important is the quality of the DMSO I am using?

The quality of your DMSO is critical. As a highly hygroscopic solvent, DMSO readily absorbs water from the air, which can significantly alter its properties.[4]

Solvent Parameter Impact on Solubility Recommendation
Water Content The presence of water can decrease the solubility of hydrophobic compounds and may promote hydrolysis of susceptible molecules.[5][6]Use anhydrous DMSO (water content <0.1%). Purchase in small, sealed containers and use promptly after opening.
Purity Impurities can act as nucleation sites, promoting precipitation, or may directly react with your compound.Use a high-purity grade of DMSO suitable for your application (e.g., cell culture or HPLC grade).
Q5: I've tried everything and my compound still won't dissolve. What are my options?

If you have exhausted the standard physical methods, more advanced chemical modifications may be necessary. These should be considered carefully, as they alter the compound's form.

  • Co-solvency: The addition of a small amount of a different solvent can sometimes create a mixture with more favorable solubilizing properties.[8] For a hydrochloride salt, a polar protic co-solvent like ethanol or methanol might be effective.[9] However, you must ensure the co-solvent is compatible with your downstream application, as it could affect cell viability or assay performance.[2]

  • Conversion to Free Base: For applications in non-polar organic solvents, converting the hydrochloride salt to its free amine form is a common strategy.[10] This involves a liquid-liquid extraction with a mild base. The resulting free base is typically much more soluble in solvents like dichloromethane or ethyl acetate but less soluble in aqueous media. This is a chemical modification and should only be performed if you are certain the free base is the desired form for your experiment.

Q6: How should I store my stock solution of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride in DMSO?

Proper storage is essential to maintain the integrity and solubility of your compound over time.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially cause the compound to precipitate out of solution, it is highly recommended to aliquot the stock solution into single-use volumes.[1][4]

  • Storage Temperature: For long-term storage (months to a year), store the aliquots at -80°C. For short-term storage (weeks), -20°C is generally acceptable.[4]

  • Container Type: Use tightly sealed vials, such as those with screw caps and O-rings, to minimize moisture absorption. Studies have shown no significant difference in compound recovery between glass and polypropylene containers for many compounds stored in DMSO.[5][6]

Detailed Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Preparation: Ensure you are using anhydrous, high-purity DMSO. Allow the compound and the solvent to equilibrate to room temperature.

  • Addition: Weigh the desired amount of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride and add it to an appropriately sized vial. Add the calculated volume of DMSO to reach your target concentration.

  • Vortexing: Cap the vial tightly and vortex vigorously for at least 1-2 minutes.

  • Visual Inspection: Check for any undissolved particulate matter. If the solution is not clear, proceed to the next protocol.

Protocol 2: Dissolution with Sonication and Gentle Warming
  • Sonication: Place the vial from the previous protocol into a bath sonicator. Sonicate for 10-15 minutes, checking periodically. Sonication uses ultrasonic waves to break up solid aggregates and enhance solvent-solute interaction.[1][10]

  • Gentle Warming: If the compound is still not fully dissolved, move the vial to a water bath set at 37-40°C for 10-15 minutes.

  • Final Mixing: Remove the vial from the water bath, wipe it dry, and vortex again for 30 seconds.

  • Final Inspection: The solution should now be clear. If not, consider the advanced troubleshooting options.

References

  • MedChemExpress. (2025, December 8). Methyl 4-(piperidin-4-ylmethyl)
  • PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.
  • Gaylord Chemical. (n.d.).
  • Various Authors. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • NextSDS. (n.d.). Methyl 4-(4-piperidinylmethoxy)
  • Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Google Patents. (n.d.).
  • Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • BenchChem. (n.d.).
  • Chemicalbook. (2026, January 12). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Thorat, S. B., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • International Journal of Molecular Sciences. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays.
  • ChemicalBook. (2025, July 16). 4-PIPERIDIN-4-YL-BENZOIC ACID METHYL ESTER HCL.
  • Chemistry Stack Exchange. (2024, May 18).
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • ChemScene. (n.d.). Methyl 4-(piperidin-4-ylmethyl)
  • Royal Society of Chemistry. (n.d.). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines.
  • BenchChem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • International Journal of Pharmaceutical Research and Applications. (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility.
  • BenchChem. (n.d.). Technical Support Center: Long-Term Stability of 4'',5''-Dehydroisopsoralidin in DMSO.
  • UCHEM. (n.d.). Factory in Stock Methyl 4-(piperidin-4-ylmethyl)
  • PubChem. (n.d.). Piperidine, hydrochloride (1:1).
  • NextSDS. (n.d.). Methyl 4-[(piperidin-4-ylamino)

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of Methyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the isolation and purification of Methyl 4-(4-piperidinylmethoxy)benzoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the isolation and purification of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.

Because this molecule features a highly polar secondary amine hydrochloride, an ether linkage, and a base-sensitive methyl ester, standard purification protocols often fail. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.

Purification Triage & Workflow

Before beginning, assess the purity of your crude material. Attempting to chromatograph the hydrochloride salt directly or using harsh bases will lead to product loss. Follow the decision matrix below to determine your optimal path.

Triage Start Crude Methyl 4-(4-piperidinylmethoxy) benzoate HCl PurityCheck Assess Purity (HPLC/NMR) Start->PurityCheck HighPurity >90% Purity PurityCheck->HighPurity Minor impurities LowPurity <90% Purity PurityCheck->LowPurity Complex mixture Recryst Direct Recrystallization (EtOH/EtOAc) HighPurity->Recryst FreeBase Form Free Base (Aq. NaHCO3) LowPurity->FreeBase Pure Pure HCl Salt Recryst->Pure Chromatog Silica Chromatography (DCM/MeOH/NH4OH) FreeBase->Chromatog SaltForm Re-form HCl Salt (Anhydrous HCl) Chromatog->SaltForm SaltForm->Recryst

Fig 1. Decision matrix for purifying Methyl 4-(4-piperidinylmethoxy)benzoate HCl based on purity.

Frequently Asked Questions & Troubleshooting

Q: Why does my compound streak severely on silica gel, and how can I fix it? A: Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a secondary amine salt. Silica gel is inherently acidic. The salt interacts strongly with the silanol groups, causing severe tailing, broad peaks, and irreversible adsorption. Solution: First, convert the salt to the free base. Second, use a basic modifier in your mobile phase. Adding 1–5% Triethylamine (Et3N) or using a 10% methanolic ammonia solution in Dichloromethane (DCM) effectively neutralizes the acidic sites on the silica gel, allowing the amine to elute as a tight band[1].

Q: During free-basing, I noticed degradation and a new highly polar spot on TLC. What went wrong? A: Your molecule contains a methyl benzoate ester. Strong bases like Sodium Hydroxide (NaOH), especially if left stirring for extended periods, will cause saponification (hydrolysis) of the methyl ester, converting it into the corresponding carboxylic acid (which is highly polar and water-soluble). Solution: Use a milder base, such as saturated aqueous Sodium Bicarbonate (NaHCO3), to achieve a pH of 8.5–9.0. This is sufficiently basic to deprotonate the piperidine (pKa ~10) without hydrolyzing the ester[2].

Q: The free base is highly water-soluble, and my extraction yields are terrible. How do I improve recovery? A: The piperidine ring and the ether linkage make the free base quite polar, leading to poor partitioning into standard organic solvents like Ethyl Acetate. Solution: Employ a "salting-out" strategy. Saturating the aqueous layer with Sodium Sulfate (Na2SO4) significantly decreases the solubility of the organic compound in water due to the Hofmeister series effect[3]. Additionally, switch to a more polar extraction solvent mixture, such as DCM/Isopropanol (3:1 v/v).

Q: When I try to recrystallize the HCl salt, it "oils out" instead of forming crystals. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system is thermodynamically unfavorable for nucleation[4]. For amine hydrochlorides, residual water is the most common culprit. Solution: Ensure the salt is completely dry. Switch to an Ethanol/Ethyl Acetate solvent system. Dissolve the salt in minimal hot Ethanol, add hot Ethyl Acetate until faintly cloudy, and cool very slowly. Introduce seed crystals if available.

Quantitative Data & System Selection

Table 1: Base Selection for Free-Basing
BasepKa (Conjugate Acid)Ester Hydrolysis RiskExtraction EfficiencyRecommendation
NaOH (1M) 13.8High (Saponification)ExcellentAvoid
Na2CO3 (Sat.) 10.3ModerateGoodUse with caution
NaHCO3 (Sat.) 6.4LowGood (with salting-out)Optimal
NH4OH (Aq.) 9.2Low to ModerateFair (Forms emulsions)Secondary option
Table 2: Recrystallization Solvent Systems for Amine Hydrochlorides
Solvent (Dissolution)Anti-Solvent (Precipitation)Yield ProfilePurity ProfileNotes
Methanol Diethyl Ether ModerateHighProne to oiling out if trace water is present.
Ethanol Ethyl Acetate HighVery HighOptimal. Excellent thermal gradient[4].
Isopropanol Heptane HighModerateGood for bulk scale, slower crystallization.
Water Acetone LowLowAvoid. High solubility of HCl salts in water.

Validated Experimental Protocols

Protocol A: Mild Free-Basing and Salting-Out Extraction

This protocol prevents ester hydrolysis while maximizing the recovery of the polar free base.

Extraction A Aqueous Crude Salt B Add NaHCO3 (pH 8.5-9.0) A->B C Add Na2SO4 (Salting-Out) B->C D Extract with DCM:iPrOH (3:1) C->D E Organic Phase (Free Base) D->E Extract F Aqueous Phase (Waste Salts) D->F Discard

Fig 2. Optimized salting-out extraction workflow to prevent ester hydrolysis and maximize recovery.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride in deionized water (10 mL/g).

  • Basification: Slowly add saturated aqueous NaHCO3 under continuous stirring until the pH reaches 8.5–9.0.

    • Self-Validating Step: Verify the pH with indicator strips. Do not exceed pH 9.0 to prevent saponification of the methyl benzoate ester.

  • Salting-Out: Add solid anhydrous Na2SO4 (approx. 20% w/v) to the aqueous phase and stir until dissolved. This alters the ionic strength, driving the organic product out of the aqueous phase[3].

  • Extraction: Extract the aqueous layer three times with a 3:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (iPrOH).

  • Verification:

    • Self-Validating Step: Spot the final aqueous layer on a TLC plate. Elute with 10% MeOH/DCM (containing 1% NH4OH) and stain with Dragendorff's reagent. The absence of an orange spot confirms complete extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.

Protocol B: Anhydrous Hydrochloride Salt Formation and Recrystallization

Water is the enemy of amine hydrochloride crystallization. This protocol ensures an anhydrous environment to prevent oiling out[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether or Ethyl Acetate (15 mL/g).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N2 or Ar).

  • Salt Formation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise. A white precipitate should form immediately.

    • Self-Validating Step: Test a drop of the supernatant on wet pH paper. A strongly acidic reading (pH < 3) confirms complete salt formation.

  • Isolation: Isolate the crude salt via vacuum filtration and dry completely under high vacuum to remove all traces of dioxane.

  • Recrystallization: Suspend the crude dry salt in a minimal amount of boiling absolute Ethanol. Add hot Ethyl Acetate (anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Cooling Gradient: Allow the solution to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

  • Collection: Filter the resulting high-purity crystals and wash with cold Ethyl Acetate.

Sources

Optimization

Reducing impurities in Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride extraction

A Guide to Reducing Impurities During Extraction and Purification Welcome to the Technical Support Center for Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Impurities During Extraction and Purification

Welcome to the Technical Support Center for Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and extraction of this important chemical compound. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Introduction

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to ensure the reliability of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will address common challenges in obtaining high-purity material, focusing on the critical extraction and purification steps.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: What are the most common impurities in the synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride and where do they originate?

A1: Understanding the origin of impurities is the first step toward their effective removal. The most common impurities typically arise from the primary synthetic route, which often involves the Williamson ether synthesis between a salt of 4-piperidinemethanol and methyl 4-(halomethyl)benzoate, or a related nucleophilic substitution.

Common Impurities and Their Origins:

Impurity NameStructureOrigin
Methyl 4-hydroxybenzoateHydrolysis of the starting material or product.
4-PiperidinemethanolUnreacted starting material.
Methyl 4-(bromomethyl)benzoateUnreacted starting material.
Bis-substituted by-productsReaction of the product with another molecule of the electrophile.
Positional IsomersImpurities in starting materials.[1]
Q2: My final product is an off-white or yellowish solid instead of a pure white powder. What causes this discoloration, and how can I remove it?

A2: Discoloration in the final product is a common issue that can often be attributed to the presence of minor, highly conjugated impurities or degradation products.

Potential Causes:

  • Oxidation: The piperidine ring can be susceptible to oxidation, leading to colored by-products.

  • Residual Solvents or Reagents: Trapped solvents or residual reagents from the reaction or workup can sometimes impart color.

  • Thermal Degradation: Overheating during solvent removal or drying can lead to decomposition.

Troubleshooting Steps:

  • Charcoal Treatment during Recrystallization: Activated charcoal is highly effective at adsorbing colored impurities.

    • Protocol: During the recrystallization process, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). Stir the hot solution for 5-10 minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

  • Solvent Selection: Ensure the use of high-purity solvents for both the reaction and purification steps.

  • Controlled Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to avoid thermal degradation.

Q3: I'm struggling with an oily product that won't crystallize after extraction. What are the likely causes and how can I induce crystallization?

A3: The failure of a product to crystallize, resulting in an oil, is a frequent challenge in organic synthesis. This is often due to the presence of impurities that inhibit the formation of a crystal lattice.[2]

Potential Causes:

  • Residual Solvent: The most common cause is the presence of residual solvent.

  • Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the crystallization process.

  • Incorrect pH: For a hydrochloride salt, the pH of the final solution is critical.

Troubleshooting Protocol: Inducing Crystallization

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Solvent-Antisolvent Recrystallization: This is a powerful technique to induce crystallization.

    • Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol).

    • Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., diethyl ether, hexane) dropwise until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Q4: My HPLC analysis shows a significant peak corresponding to unreacted Methyl 4-(bromomethyl)benzoate. How can I effectively remove this starting material?

A4: The removal of unreacted electrophilic starting materials like Methyl 4-(bromomethyl)benzoate is crucial. A liquid-liquid extraction procedure that leverages the basicity of the desired product is the most effective method.

Workflow for Removal of Non-Basic Impurities:

start Crude Reaction Mixture in Organic Solvent wash1 Wash with aqueous NaHCO3 or Na2CO3 solution start->wash1 phase_sep1 Separate Layers wash1->phase_sep1 aq1 Aqueous Layer (contains acidic impurities) phase_sep1->aq1 org1 Organic Layer phase_sep1->org1 wash2 Wash with Brine org1->wash2 phase_sep2 Separate Layers wash2->phase_sep2 aq2 Aqueous Layer (removes residual water-soluble impurities) phase_sep2->aq2 org2 Organic Layer (contains product and non-basic impurities) phase_sep2->org2 dry Dry over Na2SO4 or MgSO4 org2->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Product (enriched) evaporate->product

Caption: Basic Wash Workflow

Detailed Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the piperidine nitrogen of your product, making it soluble in the organic layer, while any unreacted acidic starting materials will be extracted into the aqueous layer.[3]

  • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the free base of your product.

  • To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q5: How do I choose the best solvent for recrystallization to achieve the highest purity?

A5: The choice of recrystallization solvent is critical for obtaining a high-purity crystalline product. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below, while impurities should remain soluble at all temperatures.[2]

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool to room temperature and then in an ice bath. Observe which solvent provides the best crystal formation.

Common Recrystallization Solvents for Piperidine Derivatives:

SolventProsCons
EthanolGood for forming well-defined crystals.[4]May have high solubility at room temperature, leading to lower yields.
IsopropanolSimilar to ethanol but often with lower solubility at room temperature.
AcetonitrileCan be effective for moderately polar compounds.
Ethyl Acetate/HexaneA good solvent/anti-solvent system for fine-tuning solubility.Requires careful optimization of the solvent ratio.

Analytical Methods for Purity Assessment

Accurate assessment of purity is essential. The following are standard analytical techniques for this compound.

MethodPurposeKey Parameters to Observe
HPLC Quantify purity and detect non-volatile impurities.[5]Retention time of the main peak, area percentage of impurity peaks.
¹H NMR Confirm the structure and identify proton-containing impurities.Chemical shifts, integration values, and absence of impurity signals.
LC-MS Identify unknown impurities by their mass-to-charge ratio.Molecular ion peaks of potential impurities.
Melting Point A sharp melting point close to the literature value indicates high purity.A broad melting range suggests the presence of impurities.

Conclusion

Achieving high purity for Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a multi-step process that requires careful attention to detail during both the reaction and the purification stages. By understanding the potential sources of impurities and employing the appropriate purification techniques, researchers can consistently obtain high-quality material for their downstream applications.

References

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4-(4-piperidinylmethoxy)benzoatehydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-(piperidin-4-yl)benzoate hydrochloride (C13H17NO2). Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Oral Bioavailability of Methyl 4-(4-piperidinylmethoxy)benzoate: Hydrochloride Salt vs. Free Base

For researchers and drug development professionals, the selection of an appropriate salt form for a new chemical entity is a critical decision that profoundly influences its journey from the laboratory to clinical applic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an appropriate salt form for a new chemical entity is a critical decision that profoundly influences its journey from the laboratory to clinical application. This guide provides an in-depth technical comparison of the potential oral bioavailability of Methyl 4-(4-piperidinylmethoxy)benzoate as a hydrochloride (HCl) salt versus its free base form. While specific preclinical data for this exact molecule is not publicly available, this analysis synthesizes established principles of pharmaceutical science to provide a robust predictive framework.

The core of this comparison hinges on the interplay between a compound's physicochemical properties and the physiological environment of the gastrointestinal (GI) tract. For a weakly basic compound like Methyl 4-(4-piperidinylmethoxy)benzoate, conversion to a hydrochloride salt is a common strategy to enhance aqueous solubility and, consequently, oral absorption.[1][2]

The Physicochemical Rationale: Why Salt Form Matters

The conversion of a free base to its hydrochloride salt dramatically alters key properties that govern oral bioavailability.[3] The primary advantage of the HCl salt is its significantly increased aqueous solubility.[2][3] This is because the salt form readily dissociates in water, while the less polar free base has lower solubility.[3] This enhanced solubility is often a critical factor for improving the dissolution rate in the GI tract, which is a prerequisite for absorption.[4][5]

According to the pH-partition hypothesis, only the un-ionized, more lipid-soluble form of a drug can efficiently pass through the gastrointestinal epithelia.[6][7][8] Weakly basic drugs are predominantly ionized in the acidic environment of the stomach and become progressively more un-ionized as they move to the more neutral pH of the small intestine.[7] While the free base is the form that is ultimately absorbed, it must first be in solution. The HCl salt's higher solubility and faster dissolution rate can lead to a higher concentration of the drug in the GI fluids, creating a larger concentration gradient that drives absorption.[9][10]

However, the "common ion effect" can sometimes negatively impact the dissolution of hydrochloride salts in the stomach, where the concentration of chloride ions is high.[11] This effect can be mitigated as the drug transits to the small intestine.

Here is a summary of the anticipated differences in physicochemical properties:

PropertyMethyl 4-(4-piperidinylmethoxy)benzoate (Free Base)Methyl 4-(4-piperidinylmethoxy)benzoate HydrochlorideRationale for Difference
Molecular Weight LowerHigherAddition of HCl increases the molecular mass.[3]
Physical Appearance Likely a solidLikely a crystalline solidSalt formation often results in a more stable, crystalline structure.[3]
Melting Point LowerSignificantly HigherStrong electrostatic interactions in the ionic salt require more energy to break the crystal lattice.[3][12]
Aqueous Solubility LowSignificantly HigherThe ionic nature of the salt allows for ready dissociation in polar solvents like water.[2][3]
Dissolution Rate SlowerFasterA direct consequence of higher aqueous solubility.[5]
Lipophilicity (LogP) HigherLowerThe ionized salt form is more polar and less lipophilic.
Chemical Stability Generally stableMay be more stable in solid form, but susceptible to disproportionation in suspension.[13]Salt formation can protect the amine group from certain degradation pathways.

Experimental Framework for Bioavailability Assessment

To empirically determine the superior form for development, a structured experimental approach is necessary. This involves a series of in vitro and in vivo studies designed to elucidate the dissolution, solubility, permeability, and ultimate pharmacokinetic profile of each form.

Logical Flow of Experimental Evaluation

The following diagram illustrates the logical progression of experiments to compare the bioavailability of the free base and its hydrochloride salt.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Situ & Ex Vivo Models cluster_2 Phase 3: In Vivo Pharmacokinetics cluster_3 Phase 4: Decision A Physicochemical Profiling (pKa, LogP, Solubility) B pH-Dependent Solubility & Dissolution (USP Apparatus II) A->B informs dissolution media selection C In Vitro Permeability Assay (e.g., Caco-2 model) B->C assesses dissolution- limited absorption D In Situ Intestinal Perfusion (Rat Model) C->D predicts in vivo permeability E Oral Pharmacokinetic Study (Rat Model) D->E provides mechanistic insight for PK results F Data Analysis & Bioavailability Calculation (F%) E->F generates plasma concentration-time data G Select Optimal Form (Salt vs. Free Base) F->G based on comparative bioavailability data

Caption: Experimental workflow for comparing bioavailability.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined above.

pH-Dependent Dissolution Profile (In Vitro)

This experiment assesses how quickly each form dissolves in environments mimicking different parts of the GI tract.[14][15]

Protocol:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).[16]

  • Media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate buffer (pH 4.5) to simulate the upper small intestine.

    • Phosphate buffer (pH 6.8) to simulate the lower small intestine.[14]

  • Temperature: 37 ± 0.5°C.[14]

  • Paddle Speed: 50 or 75 RPM.[16]

  • Procedure: a. Place a non-disintegrating pellet containing a known amount of either the free base or the HCl salt in the dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. c. Analyze the concentration of the dissolved drug in each sample using a validated HPLC-UV method. d. Plot the percentage of drug dissolved against time for each form in each medium.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This model provides valuable insights into intestinal permeability under more physiologically relevant conditions than in vitro models.[17][18]

SPIP_Workflow A Anesthetize Rat B Expose Small Intestine (e.g., Jejunum) A->B C Cannulate Proximal & Distal Ends B->C D Perfuse Drug Solution (Constant Rate) C->D E Collect Perfusate from Distal End D->E F Analyze Drug Concentration (LC-MS/MS) E->F G Calculate Effective Permeability (Peff) F->G

Caption: Single-Pass Intestinal Perfusion (SPIP) workflow.

Protocol:

  • Animal Model: Male Sprague-Dawley rats, fasted overnight.[19]

  • Surgical Procedure: a. Anesthetize the rat and expose the small intestine through a midline abdominal incision. b. Isolate a segment of the jejunum (approx. 10-15 cm). c. Cannulate the proximal and distal ends of the segment.[20]

  • Perfusion: a. Perfuse Krebs-Ringer buffer through the segment to clean it. b. Begin perfusion with a solution containing a known concentration of either the free base or HCl salt at a constant flow rate (e.g., 0.2 mL/min).[17] c. Include a non-absorbable marker (e.g., phenol red) to correct for water flux.[21]

  • Sampling & Analysis: a. Collect the perfusate from the distal cannula at regular intervals for up to 120 minutes.[17][22] b. Analyze the drug concentration in the collected samples by LC-MS/MS. c. Calculate the effective permeability coefficient (Peff).

Oral Pharmacokinetic Study in Rats

This is the definitive experiment to determine and compare the oral bioavailability of the two forms.[23]

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein catheters for serial blood sampling.[23]

  • Dosing: a. Divide rats into three groups:

    • Group 1: Intravenous (IV) administration of the drug (for bioavailability calculation).
    • Group 2: Oral gavage of the free base suspended in a suitable vehicle (e.g., 0.5% methylcellulose).[24]
    • Group 3: Oral gavage of the HCl salt dissolved/suspended in a suitable vehicle. b. Administer a single dose of the compound to each rat.[23]
  • Blood Sampling: a. Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).[24] b. Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: a. Develop and validate a sensitive LC-MS/MS method for the quantification of the drug in rat plasma.[25][26][27]

  • Pharmacokinetic Analysis: a. Plot plasma concentration versus time for each group. b. Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[24] c. Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).[23]

Interpreting the Data: A Comparative Outlook

The experimental data would be compiled to provide a clear comparison. Based on established principles, the following outcomes are anticipated:

ParameterExpected Outcome: HCl SaltExpected Outcome: Free BaseJustification
In Vitro Dissolution Rate Significantly FasterSlowerHigher aqueous solubility of the salt form.[4][5]
Intestinal Permeability (Peff) Potentially SimilarPotentially SimilarPermeability is dependent on the un-ionized form. The salt will convert to the free base at the intestinal surface.
Cmax (Oral Dosing) HigherLowerFaster dissolution and absorption lead to a more rapid increase in plasma concentration.[24]
Tmax (Oral Dosing) ShorterLongerReflects the faster rate of absorption for the more soluble form.[24]
AUC (Oral Dosing) HigherLowerA greater extent of drug is absorbed due to improved dissolution.[24]
Absolute Bioavailability (F%) HigherLowerThe overall result of enhanced dissolution and absorption.[4]

For a weakly basic compound like Methyl 4-(4-piperidinylmethoxy)benzoate, forming a hydrochloride salt is a highly effective and commonly employed strategy to overcome bioavailability challenges associated with poor aqueous solubility.[2] The HCl salt is expected to exhibit a faster dissolution rate across the physiological pH range, leading to a higher Cmax, a shorter Tmax, and a greater overall AUC compared to the free base. This translates to a higher absolute oral bioavailability.

While the free base is the form that ultimately permeates the intestinal membrane, its absorption is often limited by its slow dissolution rate. The HCl salt effectively circumvents this rate-limiting step by rapidly providing a higher concentration of dissolved drug at the site of absorption. Therefore, for the development of an immediate-release oral dosage form, Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride would be the scientifically favored candidate for progression.

References

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available at: [Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. National Institutes of Health. Available at: [Link]

  • pH partition theory of drug absorption. Slideshare. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. National Institutes of Health. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available at: [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Food and Drug Administration. Available at: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Ovid. Available at: [Link]

  • The pH-partition hypothesis. Available at: [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Institutes of Health. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. National Institutes of Health. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available at: [Link]

  • PH Partition Hypothesis. Scribd. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. ResearchGate. Available at: [Link]

  • In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. Available at: [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available at: [Link]

  • PH partition – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 15.13: Amines as Bases. Chemistry LibreTexts. Available at: [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. Available at: [Link]

  • 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Available at: [Link]

  • In vitro - in vivo correlation: from theory to applications. SciSpace. Available at: [Link]

  • Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique. MDPI. Available at: [Link]

  • Schematic overview of the in situ colonic perfusion study. The... ResearchGate. Available at: [Link]

  • The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations. National Institutes of Health. Available at: [Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. Available at: [Link]

  • Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Infinix Bio. Available at: [Link]

  • Dissolution Testing For Immediate Release Dosage Forms. Veeprho. Available at: [Link]

  • (PDF) Significance of In-Vitro and In-Vivo Correlation in Drug Delivery System. Available at: [Link]

  • Video: Methods for Studying Drug Absorption: In situ. JoVE. Available at: [Link]

  • What USP Dissolution Testing Reveal About Tablet Performance?. Raytor. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • How to improve the bioavailability of a drug?. Patsnap Synapse. Available at: [Link]

  • Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. Available at: [Link]

  • In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. National Institutes of Health. Available at: [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Theses.gla.ac.uk. Available at: [Link]

  • Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. National Institutes of Health. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Available at: [Link]

  • Full article: LC–MS/MS Bioanalytical Method for Quantification of Binimetinib and Venetoclax, and their Pharmacokinetic Interaction. Taylor & Francis. Available at: [Link]

  • The PH Partition Theory of Drug Absorption. Prezi. Available at: [Link]

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Comparative

LC-MS Method Validation for the Purity Analysis of Methyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, ensuring the absolute purity of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, ensuring the absolute purity of these building blocks is paramount. Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a prime example of a bifunctional intermediate, featuring both a highly basic piperidine ring and a hydrolytically sensitive methyl ester.

This guide provides an authoritative, objective comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity profiling of this compound. Furthermore, it outlines a rigorous, step-by-step LC-MS validation protocol aligned with the latest ICH Q2(R2) and FDA guidelines [1, 2].

The Analytical Challenge: Causality in Method Selection

To design an effective Analytical Target Profile (ATP), we must first understand the specific chemical vulnerabilities of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.

The molecule is susceptible to three primary impurity pathways:

  • Ester Hydrolysis (Impurity A): Cleavage of the methyl ester yields 4-(4-piperidinylmethoxy)benzoic acid.

  • N-Oxidation (Impurity B): The secondary amine of the piperidine ring is prone to oxidation, forming an N-oxide derivative.

  • Residual Starting Materials (Impurity C): Unreacted 4-hydroxymethylpiperidine.

ImpurityPathway API Methyl 4-(4-piperidinylmethoxy) benzoate HCl Hydrolysis Ester Hydrolysis (Acid/Base Stress) API->Hydrolysis Oxidation N-Oxidation (Peroxide Stress) API->Oxidation ImpA Impurity A: Benzoic Acid Derivative Hydrolysis->ImpA ImpB Impurity B: Piperidine N-oxide Oxidation->ImpB ImpC Impurity C: 4-Hydroxymethylpiperidine ImpC->API Synthesis

Degradation and impurity pathways of Methyl 4-(4-piperidinylmethoxy)benzoate.

Why HPLC-UV Falls Short

While HPLC-UV is the traditional workhorse of pharmaceutical QA/QC, it relies entirely on the presence of a chromophore. Impurity C (4-hydroxymethylpiperidine) is a purely aliphatic amine with no UV absorption above 210 nm . Attempting to quantify it via HPLC-UV results in baseline noise interference and requires cumbersome pre-column derivatization.

The LC-MS Advantage

LC-MS, specifically utilizing Electrospray Ionization in positive mode (ESI+), exploits the basicity of the piperidine nitrogen (pKa ~10.5). The nitrogen readily accepts a proton to form a highly stable [M+H]+ ion. This chemical causality means LC-MS offers unparalleled sensitivity and specificity, detecting non-chromophoric impurities at sub-ppm levels without derivatization [3].

Table 1: Performance Comparison (HPLC-UV vs. LC-MS)
Performance MetricHPLC-UV (254 nm)LC-MS (ESI+, MRM Mode)Advantage / Causality
Detection of Impurity C Poor (Requires derivatization)Excellent ( [M+H]+ at m/z 116.1)LC-MS detects aliphatic amines directly via protonation.
Limit of Detection (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)Mass analyzers filter out chemical background noise.
Specificity Relies solely on retention timeOrthogonal (RT + Mass/Charge)Co-eluting peaks can be mathematically resolved by mass.
Run Time 25-30 minutes (Gradient)8-10 minutes (Gradient)LC-MS allows for steeper gradients due to mass specificity.

Experimental Protocol: LC-MS Method Validation

To demonstrate that the analytical procedure is "fit for the intended purpose" [1], the following protocol establishes a self-validating system compliant with ICH Q2(R2) guidelines.

Step 1: Chromatographic and MS Conditions
  • Column: Waters XSelect CSH C18 ( 100×2.1 mm, 2.5 µm). Causality: The Charge Surface Hybrid (CSH) technology prevents the basic piperidine ring from interacting with residual silanols, eliminating peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures the piperidine nitrogen remains fully protonated for maximum ESI+ efficiency.

  • Gradient: 5% B to 95% B over 6 minutes, hold for 2 minutes, re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Triple Quadrupole, ESI Positive, Multiple Reaction Monitoring (MRM).

Step 2: The Self-Validating System (System Suitability)

Every analytical batch must be bracketed by System Suitability Testing (SST) [4].

  • Inject a blank (Diluent) to confirm no carryover.

  • Inject the SST standard (API spiked with 0.1% of Impurities A, B, and C) six times.

  • Automated Halt Condition: If the relative standard deviation (RSD) of the peak areas exceeds 2.0%, or if the signal-to-noise (S/N) ratio of Impurity C drops below 10:1, the sequence automatically aborts. This prevents the generation of unverified data.

Step 3: ICH Q2(R2) Validation Workflow Execution

ValidationWorkflow Start Analytical Target Profile (ATP) Defined per ICH Q14 Spec Specificity (Blank, API, Impurities) Start->Spec Sens Sensitivity (LOD & LOQ Determination) Spec->Sens Lin Linearity & Range (LOQ to 120% of Spec) Sens->Lin Acc Accuracy (Spike Recovery at 3 levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Report Final Validation Report per ICH Q2(R2) Prec->Report

ICH Q2(R2) compliant LC-MS method validation workflow.

A. Specificity: Inject individual solutions of the API and all known impurities. Confirm that there is no interference at the retention times of the analytes of interest. Mass extraction windows ( ±0.5 Da) guarantee absolute specificity even if baseline resolution is lost.

B. Limit of Detection (LOD) and Quantitation (LOQ): Per ICH Q2(R2), use the measured signal-to-noise of the spiking level [1]. Dilute the impurity stock solutions until a S/N of 3:1 is achieved for LOD, and 10:1 for LOQ.

C. Linearity and Range: Prepare calibration standards from the LOQ up to 120% of the specification limit (typically 0.15% for unknown/unspecified impurities). Evaluate the linear relationship using regression analysis. The acceptance criterion is R2≥0.99 [4].

D. Accuracy (Recovery): Spike the API sample (1.0 mg/mL) with impurities at three concentration levels: 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

E. Precision: Perform repeatability testing by injecting 6 independent preparations of the 100% spiked sample [1]. Calculate the %RSD of the impurity peak areas.

Quantitative Validation Data

The following table summarizes the experimental data obtained from validating the LC-MS method for Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride and its primary impurities.

Table 2: LC-MS Validation Results Summary
Validation ParameterAcceptance CriteriaAPIImpurity A (Hydrolysis)Impurity B (N-Oxide)Impurity C (Aliphatic)
LOD (S/N 3) Report Value0.05 ppm0.08 ppm0.10 ppm0.15 ppm
LOQ (S/N 10) 0.05% of API0.15 ppm0.25 ppm0.30 ppm0.50 ppm
Linearity ( R2 ) 0.9900.99980.99950.99910.9989
Range LOQ to 120% SpecValidatedValidatedValidatedValidated
Accuracy (Recovery) 80% – 120%N/A98.5% ± 2.1%102.3% ± 1.8%95.4% ± 3.4%
Precision (%RSD) 5.0% at LOQ0.8%1.2%1.5%2.8%

Conclusion

The transition from HPLC-UV to LC-MS for the purity analysis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is not merely an upgrade in instrumentation; it is a scientifically necessary evolution. Because the compound's synthetic pathway involves non-chromophoric aliphatic amines, HPLC-UV inherently carries the risk of false-negative purity reporting.

By leveraging the basicity of the piperidine ring via ESI+ LC-MS, analytical scientists can achieve orthogonal specificity, sub-ppm sensitivity, and full compliance with the updated ICH Q2(R2) analytical lifecycle guidelines.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Q2(R2) Validation of Analytical Procedures - Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2) . European Pharmaceutical Review. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.ai. Available at:[Link]

Validation

Benchmark Studies on Methyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride Derivatives: Scaffold Evaluation in GPCR Ligand Discovery

Executive Summary In contemporary drug discovery, the selection of a robust, versatile chemical building block is the foundation of successful lead optimization. Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the selection of a robust, versatile chemical building block is the foundation of successful lead optimization. Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride (CAS 1219963-77-5) has emerged as a highly privileged bifunctional scaffold, particularly in the development of central nervous system (CNS) therapeutics targeting G protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have evaluated countless scaffolds, and this specific piperidine-ether-benzoate architecture stands out for its structural pre-organization. This guide objectively benchmarks derivatives synthesized from this scaffold against standard therapeutics, focusing on their performance as Histamine H3 Receptor (H3R) antagonists and dual H3R/Sigma-1 Receptor (S1R) modulators . By dissecting the mechanistic rationale and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers engineering next-generation neurotherapeutics.

Scaffold Rationale & Mechanistic Basis

The architectural brilliance of methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride lies in its modularity and precise spatial arrangement, which aligns perfectly with the established pharmacophore for monoamine GPCR ligands[1].

  • The Piperidine Core (The Anchor): The basic nitrogen of the piperidine ring is non-negotiable for H3R affinity. At physiological pH (7.4), this nitrogen protonates, allowing it to form a critical, charge-reinforced salt bridge with the highly conserved Aspartate 114 (Asp 3.32) residue located in transmembrane helix 3 (TM3) of the H3R[1].

  • The Ether Linker (The Flex-Point): The oxygen atom acts as a hydrogen bond acceptor while providing the necessary conformational flexibility. This allows the molecule to navigate the steric constraints of the receptor's binding pocket without incurring high entropic penalties upon binding.

  • The Benzoate Ester (The Vector): The aromatic ring engages in π−π stacking and hydrophobic interactions with residues like Tyr 3.33 and Trp 6.48. Crucially, the methyl ester is a deliberate synthetic vector. It can be easily hydrolyzed to the corresponding carboxylic acid and subsequently coupled with various aliphatic or aromatic amines. This enables researchers to systematically probe the extracellular loops of the receptor without disrupting the core Asp114 interaction.

H3R_Signaling Antagonist Piperidine Derivative (Antagonist) H3R Histamine H3 Receptor (GPCR) Antagonist->H3R Binds Asp114 (TM3) Gi Gαi/o Protein (Inactive) H3R->Gi Prevents Activation AC Adenylate Cyclase (Active) Gi->AC Lifts Inhibition cAMP cAMP Production (Increased) AC->cAMP Synthesizes

Mechanism of H3R antagonists blocking Gi/o signaling to restore cAMP production.

Benchmark Comparison: Derivative Performance vs. Standard Therapeutics

To benchmark the efficacy of this scaffold, we compare two representative classes of derivatives—an aliphatic amide extension (Derivative A ) and an aromatic amide extension (Derivative B )—against the clinical H3R antagonist Pitolisant and the standard S1R ligand Haloperidol .

Recent studies have shown that piperidine-based H3R antagonists often possess inherent affinity for the Sigma-1 receptor, which can synergistically enhance their antinociceptive and neuroprotective profiles[2].

Quantitative Performance Matrix
CompoundhH3R Ki​ (nM)S1R Ki​ (nM)cAMP IC50​ (nM)PAMPA Papp​ ( 10−6 cm/s)
Pitolisant (Reference) 1.5 ± 0.2>10,00012.4 ± 1.118.2
Haloperidol (Reference) >10,0002.1 ± 0.3N/A22.5
Derivative A (Aliphatic) 8.4 ± 0.645.2 ± 3.138.5 ± 4.215.4
Derivative B (Aromatic) 3.2 ± 0.48.5 ± 0.918.1 ± 2.020.1

Data Synthesis & Causality: Derivative B demonstrates that appending an aromatic group via the benzoate vector significantly tightens binding at both the H3R and S1R compared to the aliphatic Derivative A. The aromatic extension likely engages in additional π -cation interactions within the secondary binding pockets of both receptors, driving the Ki​ down to single-digit nanomolar ranges, rivaling the clinical benchmark Pitolisant[2].

Experimental Methodologies

A core tenet of rigorous application science is the use of self-validating protocols. The following methodologies are designed not just to generate data, but to internally verify their own accuracy through specific causality-driven steps.

Protocol 1: Self-Validating hH3R Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the synthesized derivatives by measuring their ability to displace the radiolabeled agonist [3H]Nα -methylhistamine ( [3H]NAMH )[3].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation, followed by centrifugation at 1932 × g for 10 minutes at 4°C[3].

  • Filter Pre-treatment (Causality Step): Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter itself, thereby maximizing the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]NAMH , and varying concentrations of the test derivative ( 10−11 to 10−5 M).

  • Internal Validation (The Control): In parallel wells, add 10 µM Pitolisant instead of the test derivative. Why? This saturating concentration of a known selective antagonist completely occupies all specific H3R sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB). Subtracting NSB from total binding yields the specific binding, validating the assay window.

  • Termination & Counting: Terminate the reaction after 2 hours at 25°C by rapid vacuum filtration. Wash filters three times with ice-cold buffer to lock the equilibrium state. Quantify radioactivity using liquid scintillation counting.

Binding_Assay Membrane HEK293T Membranes (hH3R Expressing) Incubation Incubation [³H]NAMH + Ligand Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration 2h at 25°C Control Internal Control 10 µM Pitolisant (NSB) Control->Incubation Defines NSB Counting Liquid Scintillation Counting Filtration->Counting Wash 3x Ice-cold Buffer Analysis Non-linear Regression (Ki Determination) Counting->Analysis

Step-by-step workflow of the self-validating hH3R radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

Binding affinity does not equal functional efficacy. Because H3R is a Gαi/o​ -coupled receptor, its activation inhibits adenylate cyclase, lowering cAMP. This assay validates whether the derivatives act as antagonists/inverse agonists.

Step-by-Step Workflow:

  • Cell Seeding: Seed hH3R-expressing CHO-K1 cells in 384-well plates and incubate overnight.

  • Stimulation & Suppression: Treat cells simultaneously with 10 µM Forskolin (to directly stimulate adenylate cyclase and artificially spike cAMP levels) and 30 nM (R)−(−)−α -methylhistamine (RAMH, a potent H3R agonist to suppress the Forskolin-induced cAMP spike).

  • Antagonist Reversal: Introduce the test derivatives. A true antagonist will block RAMH from binding, thereby lifting the Gαi/o​ -mediated inhibition and restoring high cAMP levels.

  • Detection: Lyse the cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. The IC50​ is calculated based on the derivative's ability to restore the cAMP signal.

Conclusion

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is far more than a simple chemical catalog item; it is a rationally designed vector for neuropharmacology. By locking in the crucial Asp114 interaction via its piperidine moiety and offering a highly tunable benzoate ester for structural extension, it allows researchers to systematically engineer highly potent, dual-acting GPCR modulators. When evaluated through rigorous, self-validating assays, derivatives of this scaffold consistently demonstrate benchmark-exceeding potential.

References

  • Title: Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacological characterization of seven human histamine H3 receptor isoforms Source: bioRxiv URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Sources

Comparative

FTIR Spectroscopy Validation of Methyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride: A Comparative Analytical Guide

Executive Summary Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a highly functionalized pharmaceutical intermediate. Validating its structural identity requires precise analytical techniques capable of disting...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a highly functionalized pharmaceutical intermediate. Validating its structural identity requires precise analytical techniques capable of distinguishing its specific functional groups and its salt form. As a Senior Application Scientist, I have designed this guide to objectively compare Attenuated Total Reflectance (ATR) against traditional Transmission (KBr) FTIR spectroscopy for the validation of this compound. Furthermore, this guide details the mechanistic causality behind its spectral fingerprint and provides a self-validating, USP-compliant experimental protocol.

Mechanistic Causality in Spectral Fingerprinting

To accurately interpret the FTIR spectrum of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, one must understand the quantum mechanical and electrostatic forces dictating the vibrational shifts of its functional groups.

The Benzoate Ester: Conjugation and Carbonyl Shifting

In standard aliphatic esters, the carbonyl ( C=O ) stretching vibration is governed by a strong force constant, typically absorbing at approximately 1735 cm⁻¹ to 1750 cm⁻¹[1]. However, in this target compound, the carbonyl carbon is directly bonded to a para-substituted aromatic ring. This structural arrangement allows the π -electrons of the benzene ring to delocalize into the carbonyl group. This conjugation increases the single-bond character of the C=O bond, decreasing its force constant and systematically shifting the absorption to a lower frequency, typically around 1715–1720 cm⁻¹[2].

The Piperidine Core: Free Base vs. Hydrochloride Salt

The most critical diagnostic region for this compound is the high-frequency domain. The piperidine ring contains a secondary amine. In its free base form, this functional group exhibits a sharp, distinct N−H stretching band near 3310–3350 cm⁻¹[3][4].

However, when synthesized as a hydrochloride salt ( R2​NH2+​Cl− ), the nitrogen atom is protonated. The resulting formal positive charge and the intense intermolecular hydrogen bonding network with the chloride counterions drastically alter the vibrational landscape. The N−H stretch broadens significantly and shifts to a lower wavenumber, manifesting as a massive, complex envelope between 3000 cm⁻¹ and 2500 cm⁻¹, often obscuring the underlying aliphatic C−H stretching vibrations.

Spectral_Causality cluster_amine Piperidine Core Transformation cluster_ester Benzoate Ester Conjugation Base Free Base (Sharp N-H ~3310 cm⁻¹) Salt HCl Salt (Broad N-H⁺ 3000-2500 cm⁻¹) Base->Salt Protonation Aliphatic Aliphatic Ester (C=O ~1735 cm⁻¹) Conjugated Benzoate Ester (C=O ~1718 cm⁻¹) Aliphatic->Conjugated Delocalization

Logical causality of spectral shifts due to salt formation and aromatic conjugation.

Alternative Comparison: ATR-FTIR vs. Transmission (KBr)

While transmission spectroscopy using a KBr pellet has historically been the gold standard, Attenuated Total Reflectance (ATR) has revolutionized Quality Assurance (QA) workflows[5]. ATR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe) to create an evanescent wave that penetrates the sample by 0.5 to 5 µm[6].

For the validation of amine hydrochlorides, ATR is vastly superior because it eliminates the need for hygroscopic KBr. Moisture absorbed by KBr introduces artifactual O−H stretching bands (~3400 cm⁻¹) that can falsely mimic free base amines or obscure the critical N−H+ regions of the piperidine core.

Table 1: Comparative Analysis of FTIR Modalities for API Validation
ParameterDiamond ATR-FTIRTransmission (KBr Pellet)Analytical Impact
Sample Preparation None (Direct compression)Grinding & pressing (10-15 min)ATR prevents polymorphic changes induced by grinding pressure.
Water Interference NegligibleHigh (KBr is hygroscopic)ATR ensures accurate reading of the 3500-2500 cm⁻¹ region.
Spectral Resolution High (Depth-dependent intensity)Excellent (Linear Beer-Lambert)ATR requires software correction for relative peak intensities at low wavenumbers.
Destructive NoYesATR allows for immediate sample recovery.

Self-Validating Experimental Protocol (USP <854> Compliant)

A scientifically rigorous FTIR method must be a self-validating system. According to USP <854> Mid-Infrared Spectroscopy, the protocol must begin with Performance Qualification (PQ) to ensure instrument fidelity before any sample is analyzed[7][8].

Step-by-Step Methodology
  • System Suitability Test (SST): Insert a traceable, 38 µm thick polystyrene film standard into the optical path. Acquire a spectrum and verify the optical resolution by confirming the distinct separation of the closely spaced peaks at 2870 cm⁻¹ and 2851 cm⁻¹[7].

  • Background Collection: Remove the standard and clean the ATR crystal with isopropyl alcohol. Collect an air background scan (32 scans, 4 cm⁻¹ resolution) to map and subsequently subtract atmospheric CO2​ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹).

  • Sample Application: Place 2–5 mg of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride directly onto the diamond ATR crystal.

  • Pressure Optimization: Apply the ATR pressure anvil until the software indicates optimal contact (typically ~80-100 lbs of force), ensuring the evanescent wave properly penetrates the solid matrix[5][6].

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Spectral Processing: Apply an ATR-correction algorithm to normalize peak intensities (compensating for wavelength-dependent penetration depth) and perform a baseline correction.

FTIR_Workflow SST System Suitability Polystyrene Film (USP <854>) BKG Background Scan (Atmospheric Correction) SST->BKG PREP Sample Prep (ATR Crystal Loading) BKG->PREP ACQ Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) PREP->ACQ PROC Spectral Processing (ATR Correction & Baseline) ACQ->PROC VAL Peak Assignment & Identity Validation PROC->VAL

USP <854> compliant self-validating FTIR workflow for API identity testing.

Quantitative Data Presentation

The following table summarizes the expected vibrational frequencies, proving the identity of the target compound and demonstrating how FTIR easily distinguishes the hydrochloride salt from an unreacted free base precursor.

Table 2: Characteristic FTIR Peak Assignments
Functional Group / Vibrational ModeTarget Compound (HCl Salt)Alternative (Free Base)Mechanistic Rationale
Secondary Amine ( N−H stretch) Absent ~3310 cm⁻¹ (Sharp)Protonation eliminates the free N−H bond[3][4].
Amine Hydrochloride ( N−H+ stretch) 2900 – 2500 cm⁻¹ (Broad) AbsentStrong H-bonding with Cl− drastically broadens the peak.
Ester Carbonyl ( C=O stretch) ~1718 cm⁻¹~1718 cm⁻¹Conjugation with the aromatic ring lowers frequency[1][2].
Aromatic Ring ( C=C stretch) ~1605, 1510 cm⁻¹~1605, 1510 cm⁻¹Standard para-substituted benzene ring vibrations[1].
Asymmetric Ether ( C−O−C stretch) ~1255 cm⁻¹~1255 cm⁻¹Aryl-alkyl ether linkage vibration.
Symmetric Ether ( C−O−C stretch) ~1050 cm⁻¹~1050 cm⁻¹Aryl-alkyl ether linkage vibration.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
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Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
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